HMN-214
Description
This compound is a small molecule drug with a maximum clinical trial phase of I.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHRKSTDPOHEN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025981 | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173529-46-9 | |
| Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HMN 214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HMN-214 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Interaction of HMN-214 with Polo-like Kinase 1
This technical guide provides a comprehensive overview of the polo-like kinase 1 (PLK1) inhibitor, HMN-214, for researchers, scientists, and drug development professionals. It details the mechanism of action, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows related to the interaction of this compound with its target.
Introduction: this compound and Polo-like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including the G2/M transition, spindle assembly, and chromosomal segregation.[1][2] Its overexpression is frequently observed in various cancers, making it a significant target for anti-cancer therapies.[1][3]
This compound is an orally bioavailable stilbene derivative that acts as a potent PLK1 inhibitor.[4][5] It is a prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[4][6] The therapeutic strategy behind this compound is to interfere with the function of PLK1, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells.[1][2] This document will delve into the specifics of this interaction.
Mechanism of Action
This compound's primary mechanism of action is mediated through its active form, HMN-176. Unlike many kinase inhibitors that block the enzyme's catalytic site, HMN-176 interferes with the subcellular spatial location of PLK1.[4][6][7] This disruption of PLK1 localization is critical for its function during mitosis.
The consequences of this interference are significant:
-
Cell Cycle Arrest: Treatment with this compound or HMN-176 leads to a potent block in the G2/M phase of the cell cycle.[1][6] This arrest prevents cancer cells from proceeding through mitosis.
-
Inhibition of PLK1 Pathway Signaling: this compound has been shown to inhibit the phosphorylation and activation of PLK1.[2] This leads to the downstream inhibition of multiple cell-cycle-related genes, including WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2.[1][2]
-
Induction of Apoptosis: By obstructing the cell cycle and disrupting critical mitotic processes, this compound treatment ultimately induces programmed cell death (apoptosis) in cancer cells.[1][3]
-
Overcoming Multidrug Resistance: HMN-176 can down-regulate the expression of the multidrug resistance gene (MDR1) by disturbing the binding of the NF-Y transcription factor to the MDR1 promoter.[6][8]
The conversion of the prodrug this compound to its active metabolite HMN-176 is a key step in its mechanism of action.
The subsequent interaction of HMN-176 with PLK1 initiates a cascade of events leading to cell cycle arrest.
Quantitative Data
The anti-tumor activity of this compound's active metabolite, HMN-176, has been quantified across a range of human cancer cell lines. The data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity of HMN-176 against Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) |
|---|---|---|
| HeLa | Cervical | 118 (mean value for a panel)[4][6] |
| PC-3 | Prostate | 118 (mean value for a panel)[6] |
| DU-145 | Prostate | 118 (mean value for a panel)[6] |
| MIAPaCa-2 | Pancreatic | 118 (mean value for a panel)[6] |
| U937 | Lymphoma | 118 (mean value for a panel)[6] |
| MCF-7 | Breast | 118 (mean value for a panel)[6] |
| A549 | Lung | 118 (mean value for a panel)[6] |
| WiDr | Colon | 118 (mean value for a panel)[6] |
Table 2: In Vitro Cytotoxicity of HMN-176 against Drug-Resistant Cell Lines
| Cell Line | Resistance Profile | IC50 (nM) |
|---|---|---|
| P388/CDDP | Cisplatin-Resistant | 143 - 265[6] |
| P388/VCR | Vincristine-Resistant | 143 - 265[6] |
| K2/CDDP | Cisplatin-Resistant | 143 - 265[6] |
| K2/VP-16 | Etoposide-Resistant | 143 - 265[6] |
| K2/ARS | Doxorubicin-Resistant | 2000[6] |
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Value |
|---|---|
| Dosing Schedule | 21-day continuous dosing every 28 days[7] |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day[5][7] |
| Dose-Limiting Toxicities | Severe myalgia/bone pain syndrome, hyperglycemia (at 9.9 mg/m²/day)[7] |
| Clinical Response | 7 of 29 patients had stable disease[5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of this compound and HMN-176.
4.1. Cell Proliferation Assay (MTT Assay)
This assay is used to measure the inhibitory effect of a compound on cancer cell growth.
-
Cell Seeding: Cancer cells are seeded into a 96-well microplate at a density of 3 x 10³ to 1 x 10⁴ cells per well.[6]
-
Compound Addition: The following day, various dilutions of this compound or HMN-176 (typically dissolved in DMSO) are added to the wells. A vehicle control (DMSO alone) is also included.[6]
-
Incubation: The plate is incubated for 72 hours to allow for cell growth and for the compound to exert its effect.[6]
-
Measurement: The inhibition of cell growth is measured using an MTT assay. The absorbance is read, and the data is used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[6]
4.2. Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Cells are treated with this compound or HMN-176 at specified concentrations (e.g., 3.3 µM this compound) for a designated period.[9]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified. Studies have shown that this compound treatment leads to a significant accumulation of cells in the G2/M phase.[9]
4.3. Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels.
-
Cell Lysis: Cells treated with this compound or a control are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., PLK1, phospho-PLK1 (Thr210), CDK1).[3] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. Densitometry is used to quantify the relative protein levels.[3]
A typical workflow for evaluating a PLK1 inhibitor like this compound is illustrated below.
Conclusion
This compound is a promising oral prodrug that, through its active metabolite HMN-176, effectively targets PLK1. Its unique mechanism of altering the spatial orientation of PLK1 leads to G2/M cell cycle arrest and apoptosis in a broad range of cancer cells, including those resistant to conventional chemotherapies.[4][6] Phase I clinical trials have established a maximum tolerated dose and demonstrated disease stabilization in some patients with advanced solid tumors.[7] Further research focusing on patient populations with high PLK1 expression, such as in prostate and pancreatic cancers, is warranted to fully elucidate the therapeutic potential of this compound.[5][7]
References
- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinome-Level Screening Identifies Inhibition of Polo-Like Kinase-1 (PLK1) as a Target for Enhancing Non-Viral Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]
HMN-214: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214 is an orally bioavailable stilbene derivative that functions as a prodrug, rapidly converting to its active metabolite, HMN-176.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on its core mechanism of action as a Polo-like kinase 1 (PLK1) inhibitor. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanism of Action: PLK1 Inhibition
The primary molecular target of this compound's active metabolite, HMN-176, is Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[2][3] Unlike ATP-competitive inhibitors, HMN-176 is believed to interfere with the subcellular spatial orientation of PLK1, disrupting its normal function during cell division.[1][2] This interference leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis in cancer cells.
Downstream Signaling Pathways
Inhibition of PLK1 by this compound triggers a series of downstream events that collectively contribute to its anti-tumor activity. The key affected pathways include the cell cycle regulatory network and the apoptosis induction cascade.
Cell Cycle Regulation
This compound-mediated inhibition of PLK1 leads to a significant disruption of the cell cycle, primarily causing an arrest at the G2/M phase.[1][4] This is a direct consequence of interfering with PLK1's roles in mitotic entry, spindle formation, and cytokinesis. The downstream effects on key cell cycle regulators are summarized below:
-
Inhibition of Mitotic Kinases and Cyclins: Treatment with this compound results in the downregulation of critical cell cycle proteins. This includes the reduced expression of PLK1 itself, Cyclin B1 (CCNB1), and Cyclin-Dependent Kinase 1 (CDK1).[4]
-
Modulation of Cell Cycle Checkpoint Kinases: this compound has been shown to inhibit the mRNA expression of key checkpoint kinases such as WEE1, CHEK1 (CHK1), and CHEK2 (CHK2), further contributing to the disruption of cell cycle progression.[4]
-
Impact on Proto-Oncogenes: The expression of proto-oncogenes like MYC and MDM2 is also significantly inhibited by this compound in a dose-dependent manner.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
HMN-214: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HMN-214 is an orally bioavailable prodrug of the active stilbene derivative HMN-176.[1][2][3] Developed as a potent anti-tumor agent, its mechanism of action is primarily centered on the disruption of cell cycle progression, leading to potent anti-proliferative and apoptotic effects in a wide range of cancer cell lines.[1][2][4] This document provides a comprehensive technical overview of this compound's effects on the cell cycle, detailing its molecular targets, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved. The core effect of this compound is the induction of a robust G2/M phase cell cycle arrest, mediated through its interaction with Polo-like kinase 1 (PLK1) and subsequent downstream signaling cascades.[2][4][5]
Introduction
This compound, chemically known as {(E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl] amino) stilbazole]}1-oxide}, is rapidly converted in vivo to its active metabolite, HMN-176.[1][2] While in vitro data for this compound is limited, HMN-176 has demonstrated broad-spectrum anti-tumor activity.[1] The primary molecular target identified for HMN-176 is Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis, including G2/M transition, spindle assembly, and cytokinesis.[2][3][4] this compound indirectly inhibits PLK1 by altering its spatial distribution within the cell, which disrupts mitotic events and triggers cell cycle arrest.[2] Additionally, HMN-176 has been shown to inhibit the transcription factor NF-Y, which contributes to its ability to overcome multidrug resistance by suppressing the expression of the MDR1 gene.[6]
Core Mechanism: Induction of G2/M Arrest
The hallmark of this compound activity is its ability to obstruct the cell cycle at the G2/M phase.[2][5] This arrest prevents cancer cells from entering mitosis, ultimately leading to apoptosis. Treatment of various cancer cell lines, including neuroblastoma, HeLa, and others, with this compound or its active metabolite HMN-176 results in a significant accumulation of cells in the G2/M phase.[1][2][5] For instance, in neuroblastoma cell lines, a 5 µM treatment with this compound increased the G2/M population by as much as 6.0 to 10.5-fold compared to controls.[5]
This G2/M arrest is a direct consequence of interfering with the PLK1 signaling pathway. The key molecular events include:
-
Inhibition of PLK1 Phosphorylation: this compound significantly inhibits the phosphorylation and activation of PLK1.[2][4]
-
Downregulation of Mitotic Kinases: The compound causes a dose-dependent decrease in the mRNA and protein expression of critical G2/M regulators, including Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner, Cyclin B1.[2][4]
-
Modulation of Checkpoint Kinases: this compound also reduces the expression of other cell cycle regulators like WEE1, CHEK1, and CHEK2.[2][4]
The coordinated downregulation of these key proteins effectively dismantles the machinery required for mitotic entry, forcing the cell into a prolonged G2/M arrest.
Quantitative Data Summary
The anti-proliferative effects of this compound's active form, HMN-176, have been quantified across numerous cancer cell lines.
Table 1: In Vitro Cytotoxicity of HMN-176 (Active Metabolite of this compound)
| Cell Line Type | Cell Line Name | IC50 Value (nM) | Reference |
| Various Human Cancers | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr | Mean: 118 nM | [1] |
| Drug-Resistant Lines | P388/CDDP, P388/VCR, K2/CDDP, K2/VP-16 | 143 - 265 nM | [1] |
| Doxorubicin-Resistant | K2/ARS | ~2000 nM (2 µM) | [1] |
Table 2: Effect of this compound on Neuroblastoma Cell Cycle Distribution
| Cell Line | Treatment (5 µM this compound) | % Cells in G2/M Phase (Fold Increase vs. Control) | % Cells in S Phase (Fold Decrease vs. Control) | Reference |
| SH-SY5Y | 5 µM this compound | ~10.5-fold increase | ~3.7-fold decrease | [5] |
| NGP | 5 µM this compound | ~6.0-fold increase | ~1.5-fold decrease | [5] |
Signaling Pathways and Logical Workflows
Signaling Pathway of this compound-Induced G2/M Arrest
The following diagram illustrates the molecular cascade initiated by this compound, leading to cell cycle arrest. This compound acts on PLK1, which in turn affects the CDK1/Cyclin B1 complex, the master regulator of mitotic entry.
Caption: this compound's active form inhibits PLK1 and CDK1/Cyclin B1, blocking mitotic entry.
Experimental Workflow for Cell Cycle Analysis
Analyzing the effects of this compound on cell cycle distribution is a cornerstone of its characterization. The following diagram outlines a typical workflow for this analysis using flow cytometry.
Caption: Standard workflow for assessing this compound's impact on cell cycle phases.
Key Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to determine the IC50 values presented in Table 1.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC-3, A549) in 96-well microplates at a density of 3,000 to 10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Prepare serial dilutions of HMN-176 (or this compound) in the appropriate cell culture medium. Add the dilutions to the wells and include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization & Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to generate the cell cycle distribution data shown in Table 2.
-
Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y, NGP) in 6-well plates. Once they reach ~60-70% confluency, treat them with various concentrations of this compound (e.g., 0-5 µM) or a vehicle control for 24-48 hours.
-
Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Collect the cells by centrifugation at ~300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms. Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to measure changes in the protein levels of cell cycle regulators like PLK1, CDK1, and Cyclin B1.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-pPLK1, anti-CDK1, anti-Cyclin B1) overnight at 4°C.
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Perform densitometry analysis to quantify the relative changes in protein expression between treated and control samples.[2]
Conclusion
This compound is a potent anti-cancer agent that exerts its primary effect by disrupting cell cycle progression. Through its active metabolite HMN-176, it interferes with the function of the master mitotic regulator PLK1. This leads to the inhibition of the CDK1/Cyclin B1 complex and a cascade of downstream effects, culminating in a robust G2/M phase arrest and subsequent apoptosis. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers investigating this compound and other PLK1-pathway inhibitors as a therapeutic strategy for various malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HMN-176, an active metabolite of the synthetic antitumor agent this compound, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-214: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of HMN-214, a novel stilbene derivative with potent anti-tumor activity. It covers the discovery and development of this compound, its mechanism of action targeting the Polo-like Kinase 1 (PLK1) signaling pathway, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
This compound, chemically known as ({E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl] amino) stilbazole]}1-oxide), was developed by Nippon Shinyaku Co. Ltd.[1] It is an oral prodrug of the active metabolite HMN-176 ((E)-4-{[2-N-[4-methoxybenzenesulfonyl] amino]-stilbazole}1-oxide)[1]. The rationale behind the development of this compound was to improve the oral bioavailability of HMN-176[2]. This compound is rapidly converted to HMN-176 in the body[2].
Early clinical development of this compound has demonstrated its potent anti-tumor activity against a range of cancer models, including lung, pancreatic, gastric, prostate, and breast cancers[1]. A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors[3]. The MTD was established at 8 mg/m²/day on a 21-day on, 7-day off schedule[3].
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure as a stilbene derivative suggests that its synthesis would likely involve standard olefination reactions, such as the Wittig or Heck reaction, which are common methods for creating the carbon-carbon double bond characteristic of stilbenes.
Mechanism of Action
This compound, through its active metabolite HMN-176, exerts its anti-tumor effects by indirectly inhibiting Polo-like Kinase 1 (PLK1)[1]. PLK1 is a critical serine/threonine kinase that plays a key role in the regulation of the cell cycle, particularly during mitosis[4]. This compound alters the spatial distribution of PLK1, which leads to cell cycle arrest at the G2/M phase, disruption of spindle pole formation, and ultimately, DNA fragmentation and apoptosis[1].
The inhibition of the PLK1 signaling cascade by this compound affects several downstream targets. Studies have shown that this compound significantly inhibits the mRNA expression of key cell cycle-related genes, including PLK1, CCNB1 (Cyclin-B1), CDK1, MYC, MDM2, WEE1, CDK2, CHEK1 (CHK1), and CHEK2 (CHK2)[1]. Furthermore, it has been demonstrated that this compound inhibits the phosphorylation of PLK1 at its catalytic site (Thr210) and reduces the protein levels of CDK1[1].
Signaling Pathway Diagram
Caption: this compound inhibits the PLK1 signaling pathway.
Quantitative Data
In Vitro Cytotoxicity of HMN-176 (Active Metabolite)
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | Mean: 118 |
| PC-3 | Prostate Cancer | Mean: 118 |
| DU-145 | Prostate Cancer | Mean: 118 |
| MIAPaCa-2 | Pancreatic Cancer | Mean: 118 |
| U937 | Lymphoma | Mean: 118 |
| MCF-7 | Breast Cancer | Mean: 118 |
| A549 | Lung Cancer | Mean: 118 |
| WiDr | Colon Cancer | Mean: 118 |
| P388/CDDP | Drug-Resistant Leukemia | 143-265 |
| P388/VCR | Drug-Resistant Leukemia | 143-265 |
| K2/CDDP | Drug-Resistant | 143-265 |
| K2/VP-16 | Drug-Resistant | 143-265 |
| Data from Selleck Chemicals.[2] |
In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) |
| SH-SY5Y | Non-amplified | ~2.5 |
| SK-N-AS | Non-amplified | ~3.0 |
| CHLA-255 | Non-amplified | ~2.0 |
| NGP | Amplified | ~1.5 |
| LAN-5 | Amplified | ~2.0 |
| CHLA-255-MYCN | Amplified | ~1.8 |
| Data from MDPI.[4] |
Pharmacokinetic Parameters of HMN-176 after Oral Administration of this compound (Phase I Trial)
| Dose (mg/m²) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) |
| 3 | 25.8 ± 11.1 | 240 ± 110 |
| 6 | 32.2 ± 13.9 | 360 ± 190 |
| 8 | 45.9 ± 20.3 | 550 ± 290 |
| 9.9 | 42.1 ± 14.7 | 530 ± 220 |
| Data from Clinical Cancer Research.[2] |
Experimental Protocols
Cell Proliferation Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight[2].
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound (or HMN-176) dissolved in DMSO[2]. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂[2].
-
MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate for an additional 2-4 hours[2].
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins in cell lysates after treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[1].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., pPLK1, CDK1, PLK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagrams
In Vitro Drug Efficacy Workflow
Caption: Workflow for in vitro evaluation of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western Blot analysis.
References
- 1. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
HMN-214: A Technical Guide to its Role in G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying HMN-214-induced G2/M cell cycle arrest. This compound, a prodrug of the active metabolite HMN-176, has emerged as a potent anti-cancer agent primarily through its targeted inhibition of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. This document details the signaling pathways, experimental protocols for its characterization, and quantitative data demonstrating its efficacy.
Core Mechanism of Action: PLK1 Inhibition
This compound is orally bioavailable and is rapidly converted to its active form, HMN-176. The primary mechanism of action of HMN-176 is the disruption of the subcellular localization and function of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine. By inhibiting PLK1, this compound effectively halts the cell cycle at the G2/M transition, preventing cancer cells from entering mitosis and ultimately leading to apoptotic cell death.[3][4]
Quantitative Data on this compound and HMN-176 Activity
The following tables summarize the quantitative data on the efficacy of this compound and its active metabolite, HMN-176, in various cancer cell lines.
Table 1: IC50 Values of HMN-176 in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | Mean IC50 (nM) |
| HeLa | Cervical Cancer | 118 |
| PC-3 | Prostate Cancer | 118 |
| DU-145 | Prostate Cancer | 118 |
| MIAPaCa-2 | Pancreatic Cancer | 118 |
| U937 | Lymphoma | 118 |
| MCF-7 | Breast Cancer | 118 |
| A549 | Lung Cancer | 118 |
| WiDr | Colon Cancer | 118 |
Table 2: IC50 Values of HMN-176 in Drug-Resistant Cell Lines [2]
| Cell Line | Resistance | IC50 (nM) |
| P388/CDDP | Cisplatin-resistant | 143 |
| P388/VCR | Vincristine-resistant | 265 |
| K2/CDDP | Cisplatin-resistant | Not specified |
| K2/VP-16 | Etoposide-resistant | Not specified |
Table 3: this compound Induced G2/M Arrest in Neuroblastoma Cell Lines [1]
| Cell Line | This compound Concentration (µM) | Fold Increase in G2/M Population |
| SH-SY5Y | 5 | 10.5 |
| NGP | 5 | 6.0 |
Table 4: IC50 Values of this compound in Neuroblastoma Cell Lines [1]
| Cell Line | MYCN Status | IC50 (µM) |
| SH-SY5Y | Non-amplified | ~2.5 |
| SK-N-AS | Non-amplified | ~3.0 |
| CHLA-255 | Non-amplified | ~2.0 |
| NGP | Amplified | ~1.5 |
| LAN-5 | Amplified | ~2.0 |
| CHLA-255-MYCN | Amplified | ~1.8 |
Signaling Pathways of this compound-Induced G2/M Arrest
This compound, through its active metabolite HMN-176, instigates G2/M cell cycle arrest by modulating a complex signaling network centered around PLK1.
Primary Pathway: PLK1 Inhibition
The inhibition of PLK1 by HMN-176 is the central event that triggers G2/M arrest. This leads to the downstream inhibition of key mitotic proteins.
Caption: this compound's primary mechanism of G2/M arrest via PLK1 inhibition.
Secondary Mechanisms
In addition to direct PLK1 inhibition, this compound has been observed to affect other cellular processes that contribute to its anti-cancer activity.
-
Tubulin Polymerization: At higher concentrations, this compound can inhibit tubulin polymerization, a mechanism shared by other microtubule-targeting anti-cancer drugs.[5]
-
p53 and MDM2 Regulation: this compound treatment has been shown to cause a dose-dependent reduction in MDM2 mRNA levels. MDM2 is a negative regulator of the tumor suppressor p53.[1]
Caption: Secondary mechanisms of this compound contributing to G2/M arrest and apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins involved in the G2/M transition.
-
Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PLK1, anti-p-PLK1 (Thr210), anti-CDK1, anti-Cyclin B1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control like GAPDH.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the mRNA expression levels of genes involved in cell cycle regulation.
-
RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a SYBR Green-based master mix and primers for target genes (e.g., PLK1, WEE1, CDK1, CCNB1, CHK1, CHK2, MDM2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the role of a compound like this compound in G2/M cell cycle arrest.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Properties of HMN-214
Introduction
HMN-214 is a synthetic, orally bioavailable stilbene derivative developed as a prodrug for the active compound HMN-176.[1][2][3] It was designed to improve the poor oral absorption of HMN-176, a potent anti-cancer agent.[4] The primary mechanism of action of its active metabolite involves the interference with the function of Polo-like kinase 1 (PLK1), a critical regulator of cell division.[1][2][3][5][6] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, and key experimental findings related to this compound and its active metabolite, HMN-176, for researchers and drug development professionals. Although it showed promise in preclinical and early clinical studies, its development has since been discontinued.[7]
Mechanism of Action
The anticancer effects of this compound are mediated by its active metabolite, HMN-176. The core mechanism revolves around the disruption of mitotic processes through the modulation of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of the M phase of the cell cycle.
1. Interference with PLK1 Localization and Function
Unlike direct ATP-competitive inhibitors, HMN-176 interferes with the proper subcellular spatial location of PLK1.[1][2][8] This mislocalization prevents PLK1 from phosphorylating its various substrates at critical cellular structures, such as centrosomes and the mitotic spindle. This disruption leads to several downstream consequences:
-
Inhibition of Centrosome-Mediated Microtubule Assembly: HMN-176 has been shown to inhibit the formation of aster microtubules from human centrosomes.[9][10]
-
Cell Cycle Arrest: The disruption of PLK1 function leads to a robust cell cycle arrest at the G2/M phase, preventing cells from proceeding through mitosis.[3][5][6][9][10]
-
Induction of Apoptosis: Following prolonged mitotic arrest, cancer cells undergo apoptosis.[3][5] Studies in neuroblastoma cells confirmed a dose-dependent induction of apoptosis upon this compound treatment.[3][6]
2. Overcoming Multidrug Resistance
A significant property of HMN-176 is its ability to counteract multidrug resistance (MDR). It down-regulates the expression of the multidrug resistance gene (MDR1), which encodes the P-glycoprotein drug efflux pump.[9][10] This is achieved by inhibiting the binding of the nuclear transcription factor Y (NF-Y) to the MDR1 gene promoter, thereby suppressing its transcription.[9][10][11]
3. Inhibition of Cell Cycle Signaling Cascade
In neuroblastoma cells, this compound treatment was found to significantly inhibit the mRNA expression of a wide array of genes involved in the PLK1 pathway and cell cycle regulation. These include PLK1, CCNB1 (Cyclin-B1), CDK1, WEE1, CDK2, CHEK1, and CHEK2.[5][6] Furthermore, it inhibits the activating phosphorylation of PLK1 at threonine 210.[3]
Pharmacological Properties
In Vitro Activity
The in vitro activity of this compound is attributed to its rapid conversion to HMN-176.[9] HMN-176 has demonstrated potent and broad-spectrum cytotoxic activity against a wide range of human tumor cell lines.[4][9]
| Cell Line Category | Representative Cell Lines | Mean IC₅₀ (HMN-176) | Reference(s) |
| Drug-Sensitive | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr | 118 nM | [8][9][10][11] |
| Drug-Resistant | P388/CDDP, P388/VCR, K2/CDDP, K2/VP-16 | 143 - 265 nM | [9][10] |
| Doxorubicin-Resistant | K2/ARS | 2 µM | [9] |
| Neuroblastoma | SH-SY5Y, SK-N-AS, NGP, LAN-5, etc. | Varies (Dose-dependent inhibition) | [3] |
Table 1: In Vitro Cytotoxicity of HMN-176 against Various Cancer Cell Lines.
In Vivo Activity
In preclinical animal models, orally administered this compound showed significant antitumor activity across various human tumor xenografts. Its efficacy was reported to be equal or superior to several clinically used agents without causing severe neurotoxicity.[4][8]
| Tumor Model | Dosing (this compound) | Key Outcome | Reference(s) |
| Prostate (PC-3), Lung (A549), Colon (WiDr) Xenografts | 10 - 20 mg/kg (p.o.) | Inhibition of tumor growth | [9][10] |
| Multidrug-Resistant (KB-A.1) Xenografts | 10 - 20 mg/kg (p.o.) | Significant decrease in MDR1 mRNA expression | [9][10][11] |
Table 2: Summary of In Vivo Antitumor Activity of this compound.
Clinical Pharmacokinetics and Metabolism
This compound was advanced into a Phase I clinical trial involving patients with advanced solid tumors to determine its safety, pharmacokinetics (PK), and maximum tolerated dose (MTD).[1][2]
| Parameter | Finding | Reference(s) |
| Administration | Oral, daily for 21 days on a 28-day cycle | [1][2] |
| Metabolism | Rapidly converted to the active metabolite, HMN-176 | [9] |
| Pharmacokinetics | Dose-proportional increases in AUC, but not Cmax. No accumulation of HMN-176 with repeated dosing. | [1][8] |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | [1][12] |
| Dose-Limiting Toxicities (DLTs) | At 9.9 mg/m²/day: Severe myalgia/bone pain syndrome, hyperglycemia. At 8 mg/m²/day: Grade 3 bone pain. | [1] |
| Clinical Response | 7 of 29 patients achieved stable disease. | [1] |
Table 3: Summary of Phase I Clinical Trial and Pharmacokinetic Data for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The determination of IC₅₀ values for HMN-176 was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 3,000 to 10,000 cells per well.
-
Compound Addition: After allowing cells to adhere (typically overnight), serial dilutions of HMN-176 (or this compound) are added to the wells.
-
Incubation: The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined from dose-response curves.[9][10]
In Vivo Human Tumor Xenograft Study
The antitumor efficacy of this compound was evaluated in nude mice bearing subcutaneously implanted human tumors.[11]
Methodology:
-
Tumor Implantation: Tumor fragments (approx. 8 mm³) are transplanted subcutaneously into the axillary region of nude mice.[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Group Assignment: Mice are randomized into treatment and control groups.
-
Drug Administration: this compound is prepared as a suspension (e.g., in 0.5% methylcellulose) and administered orally (p.o.) according to the specified dose and schedule. The control group receives the vehicle.[11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound is an oral prodrug of HMN-176, a stilbene derivative with a unique mechanism of action targeting the subcellular localization of PLK1. Its active metabolite, HMN-176, demonstrates potent in vitro cytotoxicity against a broad range of cancer cells, including multidrug-resistant lines, and this compound shows significant antitumor activity in vivo. The primary mechanism involves the induction of G2/M cell cycle arrest and apoptosis. A Phase I clinical trial established a manageable safety profile and a recommended Phase II dose of 8 mg/m²/day. Despite these promising preclinical and early clinical findings, the development of this compound has been discontinued. The data summarized herein provide a valuable technical resource on the pharmacological profile of this PLK1-interfering agent.
References
- 1. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. In vivo antitumor activity of a novel sulfonamide, this compound, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | PLK | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Impact of HMN-214 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular agent HMN-214 and its significant impact on microtubule dynamics. This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[1][2] While initially investigated for its interaction with Polo-like kinase 1 (PLK1), a key regulator of mitosis, emerging evidence reveals a direct role in disrupting microtubule polymerization.[3][4] This dual mechanism of action positions this compound and its active form, HMN-176, as compelling molecules in the landscape of anticancer therapeutics.
This document details the quantitative effects of this compound/HMN-176 on cancer cells, provides in-depth experimental protocols for studying these effects, and visualizes the associated molecular pathways and experimental workflows.
Data Presentation: Quantitative Impact of HMN-176
The following tables summarize the quantitative data regarding the cytotoxic and cell cycle effects of HMN-176, the active metabolite of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of HMN-176 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) |
| HeLa | Cervical Cancer | 118 (mean for a panel)[1] |
| PC-3 | Prostate Cancer | 118 (mean for a panel)[1] |
| DU-145 | Prostate Cancer | 118 (mean for a panel)[1] |
| MIAPaCa-2 | Pancreatic Cancer | 118 (mean for a panel)[1] |
| U937 | Lymphoma | 118 (mean for a panel)[1] |
| MCF-7 | Breast Cancer | 118 (mean for a panel)[1] |
| A549 | Lung Cancer | 118 (mean for a panel)[1] |
| WiDr | Colon Cancer | 118 (mean for a panel)[1] |
| K2/ARS (Doxorubicin-resistant) | Not Specified | 2000[1] |
Table 2: Effect of this compound on Cell Cycle Progression in Neuroblastoma (NB) Cell Lines
| Cell Line | This compound Concentration (µM) | Fold Increase in G2/M Phase Population (vs. Control) | Fold Decrease in S Phase Population (vs. Control) |
| SH-SY5Y | 5 | ~10.5[5] | ~3.7[5] |
| NGP | 5 | ~6.0[5] | ~1.5[5] |
Core Signaling and Action Pathway
The primary mechanism of this compound involves its conversion to HMN-176, which then exerts its anticancer effects through at least two distinct but complementary pathways: interfering with PLK1's spatial location and directly inhibiting tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis.
Caption: this compound is converted to HMN-176, which disrupts mitosis via PLK1 and tubulin inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted as necessary for specific experimental conditions.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (absorbance).[6][7]
Workflow Diagram:
Caption: Workflow for assessing compound effects on in vitro tubulin polymerization.
Methodology:
-
Reagents: Porcine or bovine brain tubulin (≥99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 100 mM GTP stock, HMN-176 dissolved in DMSO, Paclitaxel (positive control for polymerization), Nocodazole (positive control for inhibition).
-
Procedure:
-
Prepare the tubulin polymerization reaction mix on ice, containing tubulin (e.g., 3 mg/mL final concentration), General Tubulin Buffer, and 1 mM GTP.[6]
-
Pre-warm a clear, half-area 96-well plate to 37°C.[7]
-
Add 10 µL of 10x concentrated HMN-176, controls, or vehicle (DMSO diluted in buffer) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin mix to each well.
-
Immediately place the plate in a plate reader capable of maintaining 37°C and begin kinetic reading of absorbance at 340 nm every 60 seconds for at least 60 minutes.[7]
-
Analyze the resulting curves to determine changes in the lag phase, polymerization rate, and maximum polymer mass.
-
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the direct visualization of microtubule structures within cells following treatment with this compound.
Workflow Diagram:
Caption: Step-by-step workflow for visualizing cellular microtubule networks via immunofluorescence.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (or HMN-176) for 18-24 hours.
-
Fixation & Permeabilization:
-
Staining:
-
Block with 1% BSA in PBS for 45-60 minutes.[8]
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.[9]
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Methodology:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 60 mm dish, allow to adhere, and treat with this compound for 24 hours.
-
Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. DNA content is measured by the fluorescence intensity of PI.
-
Analysis: Use cell cycle analysis software to model the resulting histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Logical Relationship of this compound's Actions
The anticancer activity of this compound is a result of a logical cascade of events, beginning with its administration and culminating in the death of cancer cells. This relationship highlights its potential as a targeted therapeutic agent.
Caption: Logical flow from this compound administration to cancer cell apoptosis.
Conclusion
This compound, through its active metabolite HMN-176, presents a potent dual-front attack on cancer cells. Its established role in altering the spatial orientation of the critical mitotic regulator PLK1 is complemented by a direct inhibitory effect on microtubule polymerization.[1][4] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to a robust G2/M cell cycle arrest and subsequent apoptosis.[3][5] The comprehensive data and protocols provided in this guide offer a foundational resource for further investigation into this compound's therapeutic potential and its intricate relationship with the dynamics of the microtubule cytoskeleton.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. abscience.com.tw [abscience.com.tw]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. biotium.com [biotium.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
The Structural-Activity Relationship of HMN-214: A Technical Overview for Drug Development Professionals
Introduction
HMN-214 is an orally bioavailable stilbene derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a prodrug, rapidly converting in vivo to its active metabolite, HMN-176.[1][2][3] The primary mechanism of action of HMN-176 is the indirect inhibition of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[3][4][5] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and relevant experimental data for researchers and professionals in drug development.
Core Compound Structures
The conversion of this compound to HMN-176 involves the removal of an N-acetyl group, a modification that enhances the oral bioavailability of the active compound. The fundamental structure is a stilbene derivative.
Mechanism of Action: Indirect PLK1 Inhibition
Unlike many kinase inhibitors that directly target the ATP-binding site, HMN-176 exhibits a unique mechanism. It interferes with the subcellular spatial localization of PLK1.[3][5] This disruption of PLK1's normal distribution within the cell leads to a cascade of mitotic failures, including cell cycle arrest at the G2/M phase, destruction of spindle polar bodies, and subsequent DNA fragmentation, ultimately inducing apoptosis.[2][5]
The downstream effects of this PLK1 disruption are significant. In neuroblastoma cells, this compound has been shown to inhibit the phosphorylation and activation of PLK1 and reduce the levels of CDK1.[2] Furthermore, it downregulates the mRNA expression of key cell cycle genes including PLK1, CCNB1 (Cyclin-B1), CDK1, WEE1, CDK2, CHEK1, and CHEK2.[2]
An additional mechanism of action for HMN-176 is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the expression of the multidrug resistance gene 1 (MDR1). This is accomplished by interfering with the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.[1][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxic activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for HMN-214 In Vitro Assays in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
HMN-214 is an orally bioavailable prodrug of HMN-176, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[4][5][6] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[7] HMN-176, the active metabolite of this compound, exerts its anti-tumor effects by interfering with PLK1 function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][6][7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound is rapidly converted to its active metabolite, HMN-176, in vitro.[1] HMN-176 indirectly inhibits PLK1 by altering its spatial distribution, which disrupts critical mitotic events.[2][3] Inhibition of PLK1 by HMN-176 leads to a cascade of downstream effects, primarily centered around the G2/M checkpoint of the cell cycle. PLK1 is responsible for the activation of the Cyclin B1/CDK1 complex, a key driver of mitotic entry.[5] This is achieved through the phosphorylation and activation of the phosphatase Cdc25C and the inhibition of the inhibitory kinases Wee1 and Myt1.[5] By inhibiting PLK1, HMN-176 prevents the activation of the Cyclin B1/CDK1 complex, leading to cell cycle arrest at the G2/M phase.[1][6] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.[1][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of HMN-176 (Active Metabolite of this compound) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HeLa | Cervical Cancer | Mean: 118 | [1] |
| PC-3 | Prostate Cancer | Mean: 118 | [1] |
| DU-145 | Prostate Cancer | Mean: 118 | [1] |
| MIAPaCa-2 | Pancreatic Cancer | Mean: 118 | [1] |
| U937 | Leukemia | Mean: 118 | [1] |
| MCF-7 | Breast Cancer | Mean: 118 | [1] |
| A549 | Lung Cancer | Mean: 118 | [1] |
| WiDr | Colon Cancer | Mean: 118 | [1] |
| K2/ARS | Doxorubicin-resistant Ovarian Cancer | 2000 | [1] |
Table 2: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) | Reference(s) |
| SH-SY5Y | Non-amplified | ~2.5 | [1] |
| NGP | Amplified | ~1.8 | [1] |
| LAN-5 | Amplified | ~2.0 | [1] |
| CHLA-255-MYCN | Amplified | ~2.2 | [1] |
Table 3: Effect of this compound on Apoptosis and Cell Cycle in Neuroblastoma Cell Lines
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Fold Increase vs. Control) | % Cells in G2/M Phase (Fold Increase vs. Control) | Reference(s) |
| SH-SY5Y | 5 | ~3.0 | ~10.5 | [1] |
| NGP | 5 | ~3.5 | ~6.0 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (and/or HMN-176)
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8][10]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound or HMN-176 in DMSO.[11] Further dilute the stock solution with complete growth medium to achieve the desired final concentrations. It is recommended to perform a serial dilution.
-
Drug Treatment: The next day, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or HMN-176. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
References
- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inhibition-of-polo-like-kinase-1-by-hmn-214-blocks-cell-cycle-progression-and-inhibits-neuroblastoma-growth - Ask this paper | Bohrium [bohrium.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
HMN-214 Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214 is an orally bioavailable prodrug of HMN-176, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple stages of mitosis, and its inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. This makes this compound a compound of significant interest in cancer research and drug development. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol. It is essential to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture can reduce it.
Table 1: Solubility and Storage of this compound
| Property | Value | Reference(s) |
| Solubility in DMSO | 12 mg/mL (28.27 mM) | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -80°C for up to 1 year, -20°C for up to 1 month |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.245 mg of this compound (Molecular Weight: 424.47 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.245 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to first prepare an intermediate dilution in culture medium before making the final dilutions.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Example Dilution for a 10 µM final concentration:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution.
-
Add the desired volume of the 100 µM intermediate solution to your cell culture plates to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 12-well plate.
-
-
Gently mix the contents of the wells after adding the this compound working solution.
This compound Mechanism of Action and Experimental Workflow
This compound acts as a prodrug and is converted to its active metabolite, HMN-176. HMN-176 indirectly inhibits PLK1 by altering its spatial distribution within the cell. This disruption of PLK1 function leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
The general workflow for a cell-based assay using this compound involves preparing the solutions, treating the cells, and then analyzing the cellular response.
Caption: General experimental workflow for this compound cell-based assays.
Cell-Based Assay Considerations
-
Cell Lines: this compound and its active metabolite HMN-176 have shown activity against a broad range of cancer cell lines, including those derived from neuroblastoma, lung, prostate, and breast cancers.
-
Concentration Range: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Typical concentrations used in the literature range from nanomolar to low micromolar.
-
Incubation Time: The incubation time will depend on the specific assay being performed. For cell viability assays, a 72-hour incubation is common. For cell cycle analysis, shorter incubation times may be appropriate.
-
Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control in your experiments.
By following these detailed protocols and considering the experimental variables, researchers can confidently prepare and utilize this compound solutions to investigate its effects on cancer cells and elucidate its therapeutic potential.
Determining the Effective Concentration of HMN-214 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the effective concentration of HMN-214, a prodrug of the Polo-like kinase 1 (PLK1) inhibitor HMN-176, in various cancer cell lines in vitro. This compound exhibits potent anti-tumor activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1][2] These protocols describe standard methodologies to assess its impact on cell viability, apoptosis, and cell cycle progression, enabling researchers to establish optimal drug concentrations for their specific experimental models.
Introduction
This compound is an orally bioavailable stilbene derivative that is rapidly converted to its active metabolite, HMN-176.[3][4] HMN-176 indirectly inhibits Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression.[1][4] Dysregulation of PLK1 is common in many cancers, making it an attractive therapeutic target. Inhibition of PLK1 by HMN-176 leads to disruption of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2][3] In vitro studies have demonstrated the broad-spectrum anti-tumor activity of HMN-176 against a variety of cancer cell lines, with a mean IC50 value of 118 nM.[3][4][5] this compound itself has also been shown to inhibit cancer cell proliferation in the micromolar range.[5]
These application notes provide a framework for researchers to determine the effective in vitro concentration of this compound for their cell lines of interest. The following protocols for cell viability assays, apoptosis analysis, and cell cycle profiling are fundamental for characterizing the cellular response to this compound treatment.
Data Presentation: Efficacy of this compound and its Active Metabolite HMN-176
The following tables summarize the reported in vitro efficacy of this compound and HMN-176 across various cancer cell lines.
Table 1: IC50 Values of HMN-176 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) |
| Various | Multiple | 118 |
| P388/CDDP | Murine Leukemia (Cisplatin-Resistant) | 143 - 265 |
| P388/VCR | Murine Leukemia (Vincristine-Resistant) | 143 - 265 |
| K2/CDDP | Doxorubicin-Resistant | 143 - 265 |
| K2/VP-16 | Doxorubicin-Resistant | 143 - 265 |
| K2/ARS | Doxorubicin-Resistant | 2000 |
Data compiled from multiple sources.[3]
Table 2: Effective Concentrations of this compound and HMN-176 in Functional Assays
| Compound | Cell Line(s) | Concentration | Observed Effect |
| This compound | MB49 | ≥ 3.3 µM | Reduced cell proliferation, changes in cell morphology |
| This compound | SH-SY5Y, NGP | 5 µM | Significant induction of apoptosis |
| HMN-176 | HeLa | 3 µM | G2/M cell cycle arrest, downregulation of MDR1 expression |
| HMN-176 | RPE1, CFPAC-1 | 2.5 µM | Delayed satisfaction of the spindle assembly checkpoint |
| HMN-176 | Spisula oocytes | 250 nM - 2.5 µM | Inhibition of meiotic spindle assembly and aster formation |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., HeLa, PC-3, A549)[3]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24 hours.
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This compound Signaling Pathway
This compound acts as a prodrug and is converted to HMN-176, which then inhibits PLK1. This inhibition disrupts the G2/M checkpoint and leads to mitotic catastrophe and apoptosis.
Conclusion
The protocols outlined in this document provide a comprehensive approach to determining the effective in vitro concentration of this compound. By assessing cell viability, apoptosis, and cell cycle distribution, researchers can effectively characterize the anti-tumor properties of this compound in their specific cancer models. The provided data and diagrams serve as a valuable resource for designing and interpreting these experiments. It is recommended to perform these assays across a panel of relevant cell lines to fully elucidate the therapeutic potential of this compound.
References
- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HMN-214 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of HMN-214, a prodrug of the Polo-like kinase 1 (PLK1) inhibitor HMN-176, in mouse xenograft models. This compound has demonstrated significant anti-tumor activity across a range of cancer cell lines and is a promising candidate for preclinical and clinical investigation.
Mechanism of Action
This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, HMN-176.[1] HMN-176 inhibits PLK1, a key regulator of mitotic progression.[2][3][4] This inhibition leads to cell cycle arrest at the G2/M phase, disruption of spindle pole formation, and ultimately, apoptosis in cancer cells.[2][4] The PLK1 pathway is a critical signaling cascade in cell proliferation, and its inhibition by this compound affects downstream targets including Cyclin-B1, CDK1, WEE1, CDK2, CHK1, and CHK2.[2][4]
Signaling Pathway
Caption: this compound signaling pathway leading to G2/M cell cycle arrest and apoptosis.
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant tumor growth inhibition in various mouse xenograft models. The following tables summarize the quantitative data from representative studies.
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| PC-3 | Prostate Cancer | Nude Mice | 10-20 | Oral Gavage | Not Specified | Significant | [1] |
| A549 | Lung Cancer | Nude Mice | 10-20 | Oral Gavage | Not Specified | Significant | [1] |
| WiDr | Colon Cancer | Nude Mice | 10-20 | Oral Gavage | Not Specified | Significant | [1] |
| KB-A.1 (Multidrug-Resistant) | Cervical Cancer | Nude Mice | 10-20 | Oral Gavage | Not Specified | Significant MDR1 mRNA suppression | [1] |
Note: "Not Specified" indicates that the specific detail was not available in the provided search results.
Experimental Protocols
I. Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.5% Methylcellulose solution
-
Agate pestle and mortar (or equivalent homogenizer)
-
Sterile water for injection
-
Appropriate sized sterile tubes and syringes
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be treated.
-
Grind the this compound powder to a fine consistency using an agate pestle and mortar.[5]
-
Gradually add the 0.5% methylcellulose solution to the powdered this compound while continuously mixing to create a uniform suspension.[5]
-
Ensure the final concentration of the suspension is as required for the study (e.g., 1-2 mg/mL to deliver a 10-20 mg/kg dose in a 0.2 mL volume for a 20g mouse).
-
The suspension should be prepared fresh before each administration.
II. Mouse Xenograft Model Establishment
Materials:
-
Cancer cell lines (e.g., PC-3, A549, WiDr)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability and cell number.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
Monitor the mice for tumor formation. Tumor measurements should begin once the tumors are palpable.
III. This compound Administration and Tumor Monitoring
Materials:
-
Prepared this compound suspension
-
Oral gavage needles
-
Calipers
-
Animal scale
Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound orally via gavage to the treatment group at the selected dose (e.g., 10-20 mg/kg). The control group should receive the vehicle (0.5% methylcellulose) only.
-
Follow the predetermined treatment schedule (e.g., once daily for 28 days).[1]
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocol for Oral Gavage of HMN-214 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of the polo-like kinase 1 (PLK1) inhibitor, HMN-214, to mice via gavage. This document includes detailed methodologies for vehicle preparation, dose calculation, and the gavage procedure, along with a summary of reported dosage regimens and the compound's mechanism of action.
Introduction
This compound is an orally bioavailable prodrug of HMN-176, a potent inhibitor of polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of cell cycle progression, particularly during mitosis.[4][5][6] Inhibition of PLK1 by the active metabolite HMN-176 leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells, making this compound a promising agent in oncology research.[4][6][7] This protocol outlines the necessary steps for in vivo studies in mice to assess the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in various mouse models.
| Parameter | Details | Reference |
| Compound | This compound (Prodrug of HMN-176) | [2][3][7] |
| Mechanism of Action | Inhibition of PLK1 signaling pathway, leading to G2/M cell cycle arrest and apoptosis. | [4][5][6] |
| Animal Model | Male BALB/c nude mice bearing xenografts of PC-3, A549, and WiDr cells. | [7] |
| Nude mice bearing multidrug-resistant KB-A.1 cell xenografts. | [1][7] | |
| Dosage Range | 10 mg/kg - 30 mg/kg | [7][8] |
| Vehicle | 0.5% methylcellulose (or CMC-Na) in water. | [7][8][9] |
| Administration Route | Oral gavage. | [7] |
| Dosing Schedule | Once daily for 28 consecutive days (QD x 28). | [7] |
| Reported Efficacy | - Inhibition of tumor growth in PC-3, A549, and WiDr xenograft models (10-20 mg/kg).[1][7] - Significant suppression of MDR1 mRNA expression in multidrug-resistant xenografts (10-20 mg/kg).[1][7] | [1][7] |
| Toxicity Note | No obvious neurotoxicity observed at 30 mg/kg. | [7][8] |
| Solubility | - Insoluble in water and ethanol. - Soluble in DMSO (12 mg/mL). | [1][7] |
Experimental Protocols
Materials
-
This compound powder
-
0.5% (w/v) Methylcellulose (or Sodium Carboxymethylcellulose - CMC-Na) solution in sterile water
-
Sterile water for injection
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)[9]
-
Syringes (1 mL)
-
Balance
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Animal scale
Preparation of this compound Suspension (for a 10 mg/kg dose)
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of mice and the dosing volume (typically 10 mL/kg).[10] For example, for 10 mice weighing an average of 25 g, the total weight is 250 g (0.25 kg).
-
The total dose required is 10 mg/kg * 0.25 kg = 2.5 mg of this compound.
-
The total volume to prepare, assuming a dosing volume of 10 mL/kg, is 0.25 kg * 10 mL/kg = 2.5 mL. To ensure sufficient volume, it is advisable to prepare a slightly larger volume (e.g., 3 mL).
-
The required concentration of the suspension is 10 mg/kg / 10 mL/kg = 1 mg/mL.
-
Therefore, for 3 mL of suspension, you will need 3 mg of this compound.
-
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Weigh 0.5 g of methylcellulose powder.
-
Gradually add it to 100 mL of sterile water while stirring continuously until fully dissolved. The solution may need to be heated and then cooled to fully dissolve the methylcellulose.
-
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder.
-
If the amount is very small, it is recommended to first create a stock solution in a minimal amount of DMSO and then dilute it into the vehicle. However, for oral gavage, a suspension is often prepared directly.
-
Place the this compound powder in a mortar or a small homogenization tube.
-
Add a small volume of the 0.5% methylcellulose solution to the powder and grind with a pestle or homogenize to create a uniform paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to form a homogenous suspension.[7][8]
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head and prevent movement.[10] Ensure the animal's body is held firmly but without restricting its breathing.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to reach the stomach.[10]
-
Hold the restrained mouse in a vertical position.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.[10]
-
-
Administration of this compound Suspension:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the calculated volume of the this compound suspension.
-
Administer the dose steadily to avoid regurgitation.
-
-
Post-Procedure Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.[10]
-
Visualizations
Experimental Workflow for this compound Oral Gavage
Caption: Workflow for this compound oral gavage in mice.
Simplified Signaling Pathway of HMN-176 (Active Metabolite of this compound)
References
- 1. This compound | PLK | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vivo antitumor activity of a novel sulfonamide, this compound, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhibition-of-polo-like-kinase-1-by-hmn-214-blocks-cell-cycle-progression-and-inhibits-neuroblastoma-growth - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Application Note: Evaluating PLK1 Inhibition by HMN-214 Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a variety of human cancers, making it a promising therapeutic target. HMN-214 is an orally bioavailable prodrug of HMN-176, a stilbene derivative that functions as a potent inhibitor of PLK1.[3][4][5] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on PLK1 and its downstream signaling pathways in cancer cell lines.
Mechanism of Action: this compound is converted to its active metabolite, HMN-176, which indirectly inhibits PLK1 by altering its subcellular spatial distribution.[3][6][7] This disruption of PLK1 localization leads to a cascade of events, including the inhibition of PLK1 phosphorylation at its catalytic site (Threonine 210), which is essential for its kinase activity.[6] The inhibition of PLK1 activity by this compound ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[1][6][7] Western blot analysis is a crucial technique to elucidate these molecular events by quantifying the changes in protein expression and phosphorylation status.
PLK1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the activation of PLK1, leading to downstream blockade of mitotic entry.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., neuroblastoma cell lines like SH-SY5Y or NGP) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-PLK1 (Thr210)
-
Total PLK1
-
CDK1
-
Cyclin B1
-
β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin).
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of this compound treated cells.
Data Presentation
The following tables summarize the expected quantitative results from Western blot analysis following this compound treatment in a cancer cell line. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Effect of this compound on PLK1 Phosphorylation
| Treatment Group | p-PLK1 (Thr210) / Total PLK1 Ratio (Normalized to Control) |
| Control (Vehicle) | 1.00 |
| This compound (1 µM) | Decreased |
| This compound (2.5 µM) | Significantly Decreased |
| This compound (5 µM) | Markedly Decreased |
Table 2: Effect of this compound on Downstream Cell Cycle Proteins
| Treatment Group | CDK1 / β-actin Ratio (Normalized to Control) | Cyclin B1 / β-actin Ratio (Normalized to Control) |
| Control (Vehicle) | 1.00 | 1.00 |
| This compound (1 µM) | Decreased | Decreased |
| This compound (2.5 µM) | Significantly Decreased | Significantly Decreased |
| This compound (5 µM) | Markedly Decreased | Markedly Decreased |
Note: The exact fold change will vary depending on the cell line, treatment duration, and experimental conditions.
Conclusion
Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound on the PLK1 signaling pathway. By following the detailed protocols outlined in this application note, researchers can effectively assess the dose-dependent inhibition of PLK1 phosphorylation and the subsequent modulation of downstream cell cycle regulatory proteins. These analyses will provide valuable insights into the mechanism of action of this compound and support its development as a potential anti-cancer therapeutic.
References
- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inhibition-of-polo-like-kinase-1-by-hmn-214-blocks-cell-cycle-progression-and-inhibits-neuroblastoma-growth - Ask this paper | Bohrium [bohrium.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry for Cell Cycle Analysis with HMN-214
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214 is an orally bioavailable prodrug of HMN-176, a potent inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a critical serine/threonine kinase that plays a pivotal role in regulating key mitotic events, including G2/M transition, spindle assembly, and chromosome segregation.[4] Dysregulation of PLK1 is frequently observed in various human cancers, making it an attractive target for cancer therapy. This compound exerts its antitumor activity by indirectly inhibiting PLK1, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound is converted to its active metabolite, HMN-176, which alters the subcellular localization of PLK1.[2][5] This disruption of PLK1 function leads to the inhibition of downstream signaling pathways essential for mitotic progression. Consequently, cells treated with this compound accumulate in the G2/M phase of the cell cycle.[1][4] Studies have shown that this compound significantly inhibits the expression of multiple cell cycle-related genes, including PLK1, CCNB1 (Cyclin B1), CDK1, WEE1, CDK2, CHK1, and CHK2.[1][4]
Core Applications
-
Drug Efficacy Studies: Quantify the dose-dependent effect of this compound on cell cycle distribution in cancer cell lines.
-
Mechanism of Action Studies: Elucidate the specific phase of cell cycle arrest induced by this compound.
-
High-Throughput Screening: Adapt the protocol for screening compound libraries for agents that modulate the cell cycle.
-
Combination Therapy Analysis: Evaluate the synergistic or antagonistic effects of this compound when used with other chemotherapeutic agents.
Quantitative Data Summary
The following table summarizes the cytotoxic and cell cycle effects of this compound and its active metabolite HMN-176 on various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Effect on Cell Cycle | Reference |
| NGP, LAN-5, IMR-32 | Neuroblastoma (MYCN-amplified) | This compound | Varies | G2/M Arrest, Apoptosis | [1] |
| SH-SY5Y, CHLA-255, SK-N-AS | Neuroblastoma (MYCN-non-amplified) | This compound | Varies | G2/M Arrest, Apoptosis | [1] |
| HeLa, PC-3, DU-145, MIA PaCa-2, U937, MCF-7, A549, WiDr | Various Cancers | HMN-176 | 118 (mean) | G2/M Arrest | [5] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of this compound Action
Caption: this compound mechanism leading to G2/M arrest.
Diagram 2: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for this compound cell cycle analysis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations based on the known IC50 for the cell line, if available (e.g., 0.1, 1, and 10 times the IC50).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for a period relevant to the cell cycle of your chosen cell line (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
A sub-G1 peak may be indicative of apoptotic cells with fragmented DNA.
-
Compare the cell cycle distribution of this compound-treated samples to the vehicle control.
-
Troubleshooting
-
High CV of G1 Peak: Ensure a single-cell suspension before fixation. Filter the stained sample through a nylon mesh if clumping is observed.
-
Low Cell Number: Start with a higher initial cell seeding density or reduce the incubation time with this compound if it is highly cytotoxic.
-
Noisy Data: Ensure proper instrument setup and compensation if performing multi-color analysis.
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to analyze the effects of the PLK1 inhibitor this compound on the cell cycle. The provided protocols and diagrams are intended to guide researchers in designing and executing robust experiments to investigate the mechanism of action and efficacy of this and similar compounds in a drug development context.
References
- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for HMN-214 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of HMN-214, a potent Polo-like kinase 1 (PLK1) inhibitor, in three-dimensional (3D) spheroid culture models. This document is intended to guide researchers in evaluating the anti-tumor efficacy of this compound in a physiologically relevant in vitro setting.
Introduction
This compound is an orally available prodrug of HMN-176, a stilbene derivative that acts as a selective inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a critical serine/threonine kinase that regulates key events in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][4][5] Overexpression of PLK1 is common in various cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[4][5] this compound exerts its anti-tumor effects by altering the subcellular localization of PLK1, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][6]
Three-dimensional (3D) spheroid models have emerged as superior in vitro systems compared to traditional 2D cell cultures for drug screening and cancer research.[7][8][9] Spheroids better mimic the microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[9][10] This results in a cellular context that more accurately reflects in vivo tumor biology and drug responses.[11][12] Studies have demonstrated the efficacy of this compound in inhibiting the growth of neuroblastoma (NB) spheroids, highlighting its potential as a therapeutic agent.[2][4]
Mechanism of Action of this compound
This compound is rapidly converted to its active metabolite, HMN-176, in vitro.[1] HMN-176 indirectly inhibits PLK1 by altering its spatial distribution within the cell. This disruption of PLK1 function leads to a cascade of events that culminate in mitotic catastrophe and apoptosis. The key downstream effects include:
-
G2/M Phase Cell Cycle Arrest: Inhibition of PLK1 function activates the spindle assembly checkpoint, preventing cells from progressing through mitosis.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[2][6]
-
Downregulation of Cell Cycle-Related Genes: this compound treatment has been shown to inhibit the expression of multiple genes involved in cell cycle progression, including PLK1, CCNB1 (Cyclin B1), CDK1, WEE1, CDK2, CHK1, and CHK2.[2][4][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound, through its active metabolite HMN-176, inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on 3D spheroid models from neuroblastoma cell lines.
| Cell Line | Spheroid Model | Treatment Concentration | Observed Effect | Reference |
| SH-SY5Y | MYCN-non-amplified Neuroblastoma | 1 µM | Two-fold reduction in spheroid tumor size. | [2] |
| IMR-32 | MYCN-amplified Neuroblastoma | 1 µM | Two-fold reduction in spheroid tumor size. | [2] |
| SH-SY5Y | MYCN-non-amplified Neuroblastoma | Dose-dependent | Inhibition of spheroid tumor growth and increased cell death. | [2] |
| IMR-32 | MYCN-amplified Neuroblastoma | Dose-dependent | Inhibition of spheroid tumor growth and increased cell death. | [2] |
Experimental Protocols
This section provides detailed protocols for the formation of 3D spheroids, treatment with this compound, and subsequent analysis.
Materials and Reagents
-
Cancer cell lines of interest (e.g., SH-SY5Y, IMR-32)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Protocol 1: 3D Spheroid Formation
-
Cell Culture: Culture cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in complete medium and determine the cell concentration and viability using a hemocytometer or automated cell counter with Trypan Blue.
-
Cell Seeding: Adjust the cell suspension to the desired concentration (e.g., 2.5 x 10^5 cells/mL for some glioblastoma lines, may need optimization for other cell types).[13] Seed the cells into a ULA 96-well round-bottom plate at a volume that results in the desired number of cells per well (e.g., 20 µL for 5,000 cells).[13]
-
Spheroid Formation: Centrifuge the plate at 100 x g for 5 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Once the spheroids have formed and reached a desired size (e.g., after 72 hours), carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., up to 12 days, with medium changes every 3-4 days).
Protocol 3: Analysis of Spheroid Growth and Viability
-
Spheroid Size Measurement:
-
At regular intervals (e.g., every 2-3 days), capture brightfield images of the spheroids using an inverted microscope.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)πr³, where r is the radius.
-
-
Live/Dead Staining:
-
At the end of the treatment period, carefully aspirate the medium from the wells.
-
Wash the spheroids gently with PBS.
-
Prepare the live/dead staining solution according to the manufacturer's instructions (e.g., Calcein-AM for live cells - green fluorescence, and Ethidium Homodimer-1 for dead cells - red fluorescence).
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Imaging:
-
Capture fluorescence images of the stained spheroids using a fluorescence microscope with appropriate filters.
-
Analyze the images to assess the distribution and proportion of live and dead cells within the spheroids.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in 3D spheroid models.
Figure 2: Experimental Workflow. A step-by-step diagram for assessing this compound's effect on 3D spheroids.
Conclusion
The use of this compound in 3D spheroid culture models provides a robust platform for evaluating its anti-tumor activity in a more clinically relevant setting. The protocols outlined in these application notes offer a framework for researchers to investigate the efficacy of this compound and other PLK1 inhibitors. Further optimization of cell seeding densities, treatment durations, and analytical methods may be required for specific cell lines and research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. inhibition-of-polo-like-kinase-1-by-hmn-214-blocks-cell-cycle-progression-and-inhibits-neuroblastoma-growth - Ask this paper | Bohrium [bohrium.com]
- 5. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. facellitate.com [facellitate.com]
- 8. sp5d.com [sp5d.com]
- 9. mdpi.com [mdpi.com]
- 10. Image-Based Characterization of 3-D Cell Culture Models Grown in Spheroid Microplates | Labcompare.com [labcompare.com]
- 11. Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring HMN-214 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214 is an orally bioavailable prodrug of HMN-176, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] this compound, by converting to its active metabolite HMN-176, indirectly inhibits PLK1 by altering its spatial distribution, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models. The methodologies described herein cover the establishment of xenograft models, administration of this compound, and subsequent monitoring of tumor growth and pharmacodynamic markers.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by targeting the PLK1 signaling pathway, a critical regulator of cell division. The diagram below illustrates the key steps in this pathway and the mechanism of action of this compound.
References
- 1. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitotic Catastrophe with HMN-214
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214 is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] It is an orally bioavailable prodrug of HMN-176.[2][3] Inhibition of PLK1 by this compound disrupts critical mitotic events, leading to cell cycle arrest at the G2/M phase, ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[1][2][3] These characteristics make this compound a valuable tool for studying the mechanisms of mitotic catastrophe and for the development of novel anti-cancer therapies.
Mitotic catastrophe is a form of cell death that results from aberrant mitosis. It is characterized by the formation of giant, multinucleated cells that ultimately undergo apoptosis or senescence.[3] By inducing mitotic catastrophe, this compound selectively eliminates rapidly dividing cancer cells while having a lesser effect on normal cells.
These application notes provide detailed protocols for utilizing this compound to induce and study mitotic catastrophe in cancer cell lines.
Mechanism of Action
This compound, as a prodrug, is converted to its active metabolite, HMN-176, which then inhibits the function of PLK1.[3] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to a cascade of events that culminate in mitotic catastrophe. The inhibition of PLK1 by this compound has been shown to down-regulate the expression of key cell cycle proteins such as CDK1 and Cyclin B1.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Active Metabolite HMN-176
| Compound | Cell Line(s) | Assay Type | Endpoint | Value | Reference |
| This compound | MYCN-non-amplified Neuroblastoma (SH-SY5Y, SK-N-AS, CHLA-255) | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition observed | [3] |
| This compound | MYCN-amplified Neuroblastoma (NGP, LAN-5, IMR-32) | Proliferation | IC50 | Not explicitly stated, but dose-dependent inhibition observed | [3] |
| HMN-176 | Various human cancer cell lines (HeLa, PC-3, DU-145, etc.) | Cytotoxicity | Mean IC50 | 118 nM | [4] |
| HMN-176 | Drug-resistant human and murine cell lines | Cytotoxicity | IC50 | 143 nM - 265 nM | [4] |
Table 2: Cellular Effects of this compound Treatment in Neuroblastoma Cell Lines
| Cell Line | Treatment | Effect | Fold Change vs. Control | Reference |
| SH-SY5Y | 5 µM this compound | Increased Early Apoptosis | ~3.0-fold | [3] |
| NGP | 5 µM this compound | Increased Early Apoptosis | ~3.5-fold | [3] |
| SH-SY5Y | 5 µM this compound | Increased G2/M Phase Arrest | ~10.5-fold | [3] |
| NGP | 5 µM this compound | Increased G2/M Phase Arrest | ~6.0-fold | [3] |
| SH-SY5Y | 5 µM this compound | Decreased S Phase | ~3.7-fold | [3] |
| NGP | 5 µM this compound | Decreased S Phase | ~1.5-fold | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., SH-SY5Y, NGP)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[4]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
The next day, add serial dilutions of this compound (e.g., 0-10 µM) to the wells.[4] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines (e.g., SH-SY5Y, NGP)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in a six-well plate and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5 µM) for 16 hours.[3]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell lines (e.g., SH-SY5Y, NGP)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in a six-well plate and culture overnight.[3]
-
Treat the cells with different concentrations of this compound (e.g., 0, 1, 5 µM) for 16 hours.[3]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for detecting changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-CDK1, anti-Cyclin B1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway leading to mitotic catastrophe.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Improving HMN-214 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the polo-like kinase 1 (PLK1) inhibitor, HMN-214.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable prodrug of HMN-176, a potent inhibitor of polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical serine/threonine kinase that regulates key events in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][4] HMN-176, the active metabolite of this compound, disrupts the subcellular localization of PLK1, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2][4]
Q2: Why is this compound used as a prodrug?
A2: this compound was developed to improve the oral absorption of its active metabolite, HMN-176, which has poor oral bioavailability.[2][5] As a prodrug, this compound is readily absorbed after oral administration and then rapidly converted to HMN-176 in the body.[1][2]
Q3: What are the main challenges when working with this compound in a laboratory setting?
A3: The primary challenge with this compound is its low aqueous solubility.[2][6] This can lead to difficulties in preparing stock solutions and formulations for both in vitro and in vivo experiments, potentially causing issues with compound precipitation and inconsistent results.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when preparing for in vivo studies.
-
Potential Cause: The aqueous solubility of this compound is very low.[2][6] Direct dilution of a DMSO stock solution into aqueous buffers like PBS can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Use a co-solvent system: A commonly used formulation for in vivo studies involves a mixture of solvents to maintain this compound solubility. A recommended vehicle is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7]
-
Prepare a suspension: For oral gavage, this compound can be administered as a suspension.[1] A common method is to suspend the compound in 0.5% methylcellulose in water.[1][2]
-
Sonication: Gentle sonication can help to break down aggregates and improve the dissolution of this compound in viscous vehicles.[7][8]
-
Stepwise dilution: When preparing the co-solvent formulation, add each solvent sequentially and ensure the solution is clear before adding the next component.[1]
-
Issue 2: Inconsistent results in cell-based assays.
-
Potential Cause: Precipitation of this compound in the cell culture medium upon dilution from a high-concentration DMSO stock.
-
Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium to minimize solvent-induced precipitation and toxicity.
-
Pre-warm the medium: Adding the this compound stock solution to pre-warmed media can sometimes improve solubility.
-
Increase the volume of medium for dilution: Dilute the DMSO stock in a larger volume of medium before adding it to the cells to reduce localized high concentrations of the compound.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 12 mg/mL[2][9] | 28.27 mM[2] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication is recommended.[7] |
| Water | Insoluble[2] | - | |
| Ethanol | Insoluble[2] | - |
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Type | Vehicle Composition | Achievable Concentration | Administration Route | Reference |
| Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.62 mg/mL | Intravenous, Intraperitoneal | [1] |
| Suspension | 0.5% Methylcellulose in water | 3 mg/mL | Oral gavage | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for In Vivo Studies [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 6.2 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
The final concentration of this compound in this formulation will be 0.62 mg/mL. The solution should be prepared fresh for each experiment.
Protocol 2: Preparation of this compound Suspension for Oral Gavage [1]
-
Weigh the required amount of this compound powder.
-
Grind the this compound powder using a mortar and pestle to ensure a fine consistency.
-
Gradually add a 0.5% methylcellulose solution to the powder while continuously triturating with the pestle to form a homogenous suspension.
-
Continue adding the methylcellulose solution until the desired final concentration is reached (e.g., 3 mg/mL).
-
Use the suspension immediately after preparation.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and administering this compound in in vivo studies.
PLK1 Signaling Pathway and this compound Inhibition
Caption: Simplified PLK1 signaling pathway leading to mitosis and its inhibition by HMN-176.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo antitumor activity of a novel sulfonamide, this compound, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound – Bioquote [bioquote.com]
- 7. This compound | PLK | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
HMN-214 stability in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMN-214.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its solutions in DMSO?
A1: For optimal stability, this compound in its solid powder form should be stored at -20°C for up to 3 years.[1][2] Once dissolved in DMSO, the recommended storage conditions depend on the intended duration of storage. For short-term storage, the solution can be kept at -20°C for up to 1 month.[2][3] For long-term storage, it is highly recommended to aliquot the DMSO solution and store it at -80°C, which can maintain stability for up to 1 year or even 2 years according to some suppliers.[1][4][5][6] To ensure the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, HMN-176.[1][2] HMN-176 acts as a potent inhibitor of Polo-like kinase 1 (PLK1).[4][7] PLK1 is a critical serine/threonine kinase that plays a key role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3][8][9][10] By interfering with PLK1 function, HMN-176 disrupts the proper execution of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][4]
Q3: How should I prepare this compound solutions for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] The solubility in DMSO is approximately 12 mg/mL (28.27 mM).[1] It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility, as moisture can cause the compound to precipitate.[1] For cell-based assays, the concentrated DMSO stock solution should be diluted with cell culture medium to the final desired concentration.
For in vivo animal experiments, this compound is often formulated as a suspension. A common method involves suspending the compound in a vehicle such as 0.5% methylcellulose.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in DMSO solution upon storage at -20°C | 1. The concentration of the solution is too high. 2. The DMSO used was not anhydrous, leading to decreased solubility over time. 3. The solution underwent multiple freeze-thaw cycles. | 1. Prepare a more dilute stock solution. 2. Use fresh, high-quality, anhydrous DMSO for preparing solutions.[1] 3. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[2] |
| Inconsistent or weaker than expected biological activity in experiments | 1. Degradation of this compound in the DMSO stock solution due to improper storage. 2. The prodrug this compound is not being efficiently converted to its active metabolite HMN-176 in the experimental system. | 1. Prepare a fresh stock solution of this compound from the powder form. If concerns about stability persist, consider performing a stability study (see Experimental Protocols section). 2. For in vitro assays, consider using the active metabolite HMN-176 directly if the cellular system lacks the necessary metabolic activity to convert this compound. |
| Difficulty dissolving this compound powder in DMSO | The compound may require assistance to fully dissolve. | Sonication or gentle warming (e.g., to 37°C) of the solution can aid in the dissolution of this compound in DMSO.[1] |
Stability of this compound in DMSO at -20°C
Currently, there is limited publicly available quantitative data specifically detailing the degradation rate and products of this compound in DMSO at -20°C. The information provided by various suppliers is summarized below.
| Storage Temperature | Form | Recommended Storage Duration | Reference |
| -20°C | Powder | ≥ 4 years | [8] |
| -20°C | In DMSO | 1 month | [2][3] |
| -80°C | In DMSO | 1 year | [1][4][5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
-
Storage Conditions:
-
Store the aliquots at -20°C.
-
Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).
-
-
HPLC Analysis:
-
At each time point, remove one aliquot from storage and allow it to thaw to room temperature.
-
Dilute a sample of the stock solution to an appropriate concentration for HPLC analysis with a suitable mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Use a UV detector to monitor the elution of this compound at its maximum absorbance wavelength.
-
The mobile phase composition and gradient will need to be optimized for good separation of this compound from any potential degradation products.
-
-
Data Analysis:
-
At each time point, calculate the peak area of the this compound peak.
-
Compare the peak area at each time point to the peak area at Day 0 to determine the percentage of this compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: this compound's mechanism via PLK1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing HMN-214 precipitation in cell culture media
Welcome to the technical support center for HMN-214. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing this compound precipitation in cell culture media and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable prodrug of HMN-176.[1][2][3] It functions as a potent inhibitor of Polo-like kinase 1 (PLK1).[4][5] this compound's active metabolite, HMN-176, alters the cellular spatial orientation of PLK1, which is a critical regulator of mitotic events.[1][3] This interference with PLK1 function leads to cell cycle arrest at the G2/M phase and can induce apoptosis.[4][5]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: this compound is sparingly soluble in aqueous solutions like cell culture media. Precipitation typically occurs due to the following reasons:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in water.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in polarity can cause the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds in solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
Q3: What are the visual indicators of this compound precipitation?
A3: Precipitation of this compound in cell culture media can be observed as:
-
A fine, crystalline precipitate.
-
Cloudiness or turbidity in the medium.
-
A thin film on the surface of the culture plate or flask.
It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile organisms visible under a microscope.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your cell culture experiments.
1. Optimize Stock Solution Preparation:
-
Issue: The initial stock solution is not properly prepared, leading to issues downstream.
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% anhydrous, sterile DMSO. A common stock concentration is 10 mM. Ensure the compound is completely dissolved by gentle vortexing or brief sonication. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
2. Refine the Dilution Method:
-
Issue: Adding the concentrated DMSO stock directly to the full volume of media causes precipitation.
-
Recommendation: Employ a serial dilution method to gradually decrease the solvent polarity.
-
Pre-warm the cell culture medium to 37°C.
-
Perform an intermediate dilution of the this compound DMSO stock in a small volume of serum-free medium or PBS.
-
Add this intermediate dilution to the final volume of complete cell culture medium dropwise while gently swirling the flask or plate.
-
3. Control the Final DMSO Concentration:
-
Issue: A high final concentration of DMSO can be toxic to cells and may also affect compound solubility.
-
Recommendation: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-related toxicity. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
4. Consider Temperature Effects:
-
Issue: Cold media can reduce the solubility of this compound.
-
Recommendation: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound.[6] If precipitation is observed after dilution, gentle warming and sonication may help to redissolve the compound.[6]
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 12 mg/mL (28.27 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: HMN-176 (Active Metabolite) IC50 Values in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| HeLa | Mean IC50 of 118 nM across various cell lines |
| PC-3 | Mean IC50 of 118 nM across various cell lines |
| DU-145 | Mean IC50 of 118 nM across various cell lines |
| MIAPaCa-2 | Mean IC50 of 118 nM across various cell lines |
| U937 | Mean IC50 of 118 nM across various cell lines |
| MCF-7 | Mean IC50 of 118 nM across various cell lines |
| A549 | Mean IC50 of 118 nM across various cell lines |
| WiDr | Mean IC50 of 118 nM across various cell lines |
| K2/ARS (Doxorubicin-resistant) | 2000 nM |
| Data compiled from Selleck Chemicals product information.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight: 424.47 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. If necessary, sonicate for a few minutes.
-
Visually confirm that no particulate matter remains.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final volume of the 10 µM this compound working solution needed.
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 1 µL of the stock to 9 µL of pre-warmed, serum-free medium or PBS. Gently mix by pipetting. This creates a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the 1 mM intermediate dilution to your pre-warmed complete cell culture medium to achieve the final desired concentration of 10 µM. For example, to make 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of complete medium.
-
Mix thoroughly by gentle inversion or swirling.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhibition-of-polo-like-kinase-1-by-hmn-214-blocks-cell-cycle-progression-and-inhibits-neuroblastoma-growth - Ask this paper | Bohrium [bohrium.com]
- 6. This compound | PLK | TargetMol [targetmol.com]
HMN-214 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of HMN-214 in experimental settings. This compound is an orally bioavailable prodrug of HMN-176, a potent inhibitor of Polo-like kinase 1 (PLK1) that has shown anti-tumor activity in a variety of cancer models.[1][2][3] Understanding its mechanism and potential for off-target effects is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active metabolite, HMN-176.[1] HMN-176 functions as a PLK1 inhibitor by altering the subcellular spatial orientation of PLK1, a key regulator of mitotic events.[1][4] This interference with PLK1 function leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][5]
Q2: Are there any known direct off-target kinases for HMN-176?
A2: While this compound is known to selectively interfere with PLK1 function, a kinome-level screening has not been widely published in the available literature.[5] However, some studies suggest that at higher concentrations, this compound may inhibit other cyclin-dependent kinase activities.[6] Researchers should be cautious about potential off-target effects, especially when using concentrations significantly higher than the reported IC50 values.
Q3: What are the downstream effects of this compound that could be misinterpreted as off-target effects?
A3: Inhibition of PLK1 by this compound leads to a cascade of downstream effects on various cell cycle-related genes. These are not direct off-target effects but rather consequences of the primary mechanism of action. Observed changes in the expression or activity of the following proteins are likely downstream of PLK1 inhibition:
-
Cyclin B1 (CCNB1) [2]
-
Cyclin-dependent kinase 1 (CDK1) [2]
-
WEE1 [2]
-
CDK2 [2]
-
CHK1 and CHK2 [2]
-
MYC and MDM2 [2]
Q4: Can this compound affect microtubule dynamics independently of PLK1?
A4: Yes, HMN-176, the active metabolite of this compound, has been shown to have potent antimicrotubular effects.[6] It can disrupt centrosome-mediated microtubule assembly during mitosis, which contributes to its anti-tumor activity.[1] This effect on microtubules is a key aspect of its mechanism and should not be considered an off-target effect in the traditional sense, but rather a related on-target pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell morphology changes not typical of G2/M arrest. | HMN-176's antimicrotubular effects may be more pronounced in certain cell lines.[6] | Perform immunofluorescence staining for α-tubulin to visualize microtubule organization. Compare the observed phenotype with known microtubule-destabilizing agents. |
| Cell death is observed at concentrations lower than expected to cause G2/M arrest. | The cell line may be particularly sensitive to microtubule disruption. | Conduct a dose-response experiment and assess both cell cycle progression (e.g., by flow cytometry) and apoptosis (e.g., by Annexin V staining) at multiple concentrations and time points. |
| Variability in experimental results between batches of this compound. | This compound is a prodrug and its conversion to HMN-176 can be influenced by experimental conditions. Differences in serum batches or cell confluency could affect metabolic activity. | Ensure consistent experimental conditions, including serum source and lot number. Qualify each new batch of this compound by performing a dose-response curve and comparing the IC50 to previous batches. |
| Discrepancy between in vitro and in vivo efficacy. | As an oral prodrug, the pharmacokinetics of this compound, including its absorption and conversion to HMN-176, can vary in vivo.[7] | For in vivo studies, perform pharmacokinetic analysis to measure the levels of both this compound and HMN-176 in plasma and tumor tissue to ensure adequate drug exposure. |
Data Presentation
Table 1: In Vitro Cytotoxicity of HMN-176 (Active Metabolite of this compound)
| Cell Line | Cancer Type | Mean IC50 (nM) |
| HeLa | Cervical Cancer | 118 |
| PC-3 | Prostate Cancer | 118 |
| DU-145 | Prostate Cancer | 118 |
| MIAPaCa-2 | Pancreatic Cancer | 118 |
| U937 | Lymphoma | 118 |
| MCF-7 | Breast Cancer | 118 |
| A549 | Lung Cancer | 118 |
| WiDr | Colon Cancer | 118 |
Data compiled from multiple sources indicating a mean IC50 value across various cell lines.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound or HMN-176 (typically ranging from 0 to 10 µM).[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. In vivo antitumor activity of a novel sulfonamide, this compound, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing HMN-214 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with HMN-214 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable prodrug of HMN-176, a stilbene derivative that acts as a potent inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical serine/threonine kinase that regulates key events in mitosis, including chromosome segregation and cell division.[3][4] By interfering with the subcellular localization of PLK1, HMN-176 disrupts mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2][3][4]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound from clinical studies?
Phase I clinical trials in patients with advanced solid tumors identified two primary dose-limiting toxicities: a severe myalgia/bone pain syndrome and hyperglycemia.[1][5] The maximum tolerated dose (MTD) in humans was established at 8 mg/m²/day.[1][6]
Q3: How do the observed human toxicities translate to animal models?
While direct and detailed reports on the clinical presentation of this compound-induced myalgia and hyperglycemia in preclinical animal models are limited, researchers should anticipate similar on-target toxicities. Myalgia and bone pain may manifest as changes in posture, reduced mobility, or reluctance to move in rodents. Hyperglycemia can be monitored through routine blood glucose measurements.
Q4: Are there other potential toxicities associated with PLK1 inhibitors?
Yes, other PLK1 inhibitors have been associated with different toxicity profiles in preclinical and clinical studies. These may include venous thrombotic emboli and hematological toxicities. While not reported as DLTs for this compound in the initial phase I study, it is prudent to monitor for a broader range of potential adverse effects during in-depth preclinical toxicology assessments.
Troubleshooting Guides
Issue 1: Animal is showing signs of pain or distress (myalgia/bone pain).
Symptoms in Rodents:
-
Hunched posture
-
Piloerection (hair standing on end)
-
Reduced activity or immobility
-
Reluctance to bear weight on limbs
-
Aggression or vocalization upon handling
-
Decreased food and water intake
Management Protocol:
-
Confirm the Symptoms: Carefully observe the animal's behavior and posture. Compare with control animals to confirm that the signs are treatment-related.
-
Dose Reduction: If signs of pain are observed, consider a dose reduction of this compound in subsequent treatment cycles or for the remainder of the study, if scientifically justifiable.
-
Analgesic Administration: Consult with a veterinarian to determine an appropriate analgesic treatment plan. Non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of analgesics may be considered. The choice of analgesic should not interfere with the primary endpoints of the study.
-
Refined Handling Techniques: Minimize handling of animals exhibiting pain. When handling is necessary, use techniques that reduce pressure on the limbs and torso.
-
Environmental Enrichment: Provide soft bedding and easily accessible food and water to minimize discomfort.
Experimental Protocol: Pain Assessment in Rodents
-
Behavioral Observation: Daily observation for the clinical signs listed above. A scoring system can be developed to quantify the severity of the symptoms.
-
Gait Analysis: Utilize a system to quantitatively assess changes in gait and weight-bearing.
-
Mechanical Allodynia: Use von Frey filaments to assess changes in mechanical sensitivity, which can be an indicator of pain.
Issue 2: Elevated blood glucose levels (hyperglycemia) are detected.
Monitoring Protocol:
-
Baseline Glucose Measurement: Measure blood glucose levels from all animals before the initiation of this compound treatment to establish a baseline.
-
Regular Monitoring: Monitor blood glucose levels at regular intervals throughout the study. The frequency of monitoring may need to be increased around the anticipated peak drug concentration. Blood can be collected from the tail vein.
-
Urine Glucose Monitoring: The use of urine test strips can serve as a non-invasive method for preliminary screening of hyperglycemia.
Management Protocol:
-
Dietary Modification: Ensure animals have free access to water. For mild hyperglycemia, no immediate intervention may be necessary beyond continued monitoring. For more significant elevations, consult with a veterinarian about the potential for a modified diet, although this may introduce a confounding variable.
-
Insulin Therapy: In cases of severe or persistent hyperglycemia that may compromise animal welfare, administration of insulin may be required. This should be done under veterinary guidance and the potential impact on the study's scientific outcomes must be carefully considered.
-
Dose Adjustment: Similar to pain management, a dose reduction of this compound should be considered if hyperglycemia is a recurring and significant issue.
Quantitative Data Summary
| Parameter | Human Clinical Data (Phase I) | Preclinical Animal Data (General Reference) |
| Dose-Limiting Toxicities | Severe myalgia/bone pain syndrome, Hyperglycemia[1] | Not specifically reported for this compound. Other PLK1 inhibitors have shown venous thrombotic emboli and hematological toxicities. |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day[1] | Varies depending on the animal model and dosing schedule. In vivo studies have used doses of 10-30 mg/kg in mice.[5] |
| This compound Administration | Oral, continuous 21-day dosing every 28 days[1] | Oral gavage is a common administration route in rodent studies.[5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for monitoring and managing this compound toxicity.
References
- 1. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperglycemia Associated With Targeted Oncologic Treatment: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Myalgias and Myopathies: Drug-Induced Myalgias and Myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with HMN-214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMN-214. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the orally bioavailable prodrug of HMN-176.[1][2] In vitro, this compound is rapidly converted to its active metabolite, HMN-176, which functions as a potent inhibitor of Polo-like kinase 1 (PLK1).[1] HMN-176 alters the subcellular localization of PLK1, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] This disruption of PLK1 function interferes with critical mitotic events, including centrosome maturation and spindle formation.
Q2: What is the primary application of this compound in research?
This compound is primarily used in cancer research to study the effects of PLK1 inhibition on various cancer cell lines and in preclinical animal models.[3] It has demonstrated potent anti-tumor activity against a broad spectrum of cancers, including neuroblastoma, lung, pancreatic, prostate, and breast cancer models.[3]
Q3: How should this compound be stored and handled?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C for up to one year, or at -80°C for up to two years.[2] Stock solutions are typically prepared in DMSO.
Q4: In which solvent should I dissolve this compound?
This compound is soluble in DMSO, with a solubility of up to 12 mg/mL (28.27 mM).[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1] For in vivo studies, a suspension can be prepared using 0.5% methylcellulose.[1]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 values or lack of cellular response.
Potential Cause 1: Incomplete conversion of this compound to HMN-176.
-
Troubleshooting: Since this compound is a prodrug, its efficacy depends on its conversion to the active metabolite HMN-176. The rate of conversion can vary between different cell lines due to differences in metabolic activity.
-
Recommendation: Consider using HMN-176 directly in your in vitro experiments to establish a baseline for the expected cellular response. Increase the incubation time to allow for more complete conversion of this compound.
-
Potential Cause 2: Compound precipitation.
-
Troubleshooting: this compound, when diluted from a DMSO stock into aqueous cell culture media, may precipitate if the final DMSO concentration is too high or if the compound's solubility limit in the media is exceeded.
-
Recommendation: Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid both direct solvent toxicity and compound precipitation. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment.
-
Potential Cause 3: Cell density and proliferation rate.
-
Troubleshooting: The anti-proliferative effects of this compound are most pronounced in rapidly dividing cells. If cells are seeded too sparsely or are not in the logarithmic growth phase, the observed effect may be diminished. Conversely, if cells are overgrown, they may exhibit reduced sensitivity.
-
Recommendation: Optimize cell seeding density to ensure they are in the exponential growth phase during the treatment period. A typical seeding density for a 96-well plate is between 3 x 10³ and 1 x 10⁴ cells per well.[1]
-
Issue 2: High variability between replicate wells or experiments.
Potential Cause 1: Inconsistent DMSO concentration.
-
Troubleshooting: Even small variations in the final DMSO concentration across wells can affect cell viability and the activity of this compound.
-
Recommendation: Prepare a master mix of your highest desired this compound concentration in culture medium and then perform serial dilutions. This ensures that all wells, including the vehicle control, receive the same final concentration of DMSO.
-
Potential Cause 2: Edge effects in multi-well plates.
-
Troubleshooting: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Recommendation: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Issue 3: Discrepancies between different assay readouts (e.g., viability vs. apoptosis).
Potential Cause: Assay timing and mechanism of action.
-
Troubleshooting: this compound induces cell cycle arrest prior to apoptosis. A viability assay (like MTT) performed at an early time point might show cytostatic effects (reduced proliferation) rather than cytotoxic effects (cell death). An apoptosis assay at this same time point may not yet show a significant signal.
-
Recommendation: Perform a time-course experiment to determine the optimal time points for observing G2/M arrest and subsequent apoptosis. For example, cell cycle arrest can be observed earlier, while markers of apoptosis (e.g., caspase activation, Annexin V staining) will increase at later time points.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of HMN-176 (Active Metabolite of this compound) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) |
| HeLa | Cervical Cancer | 118 (mean for a panel)[1] |
| PC-3 | Prostate Cancer | 118 (mean for a panel)[1] |
| DU-145 | Prostate Cancer | 118 (mean for a panel)[1] |
| MIAPaCa-2 | Pancreatic Cancer | 118 (mean for a panel)[1] |
| U937 | Lymphoma | 118 (mean for a panel)[1] |
| MCF-7 | Breast Cancer | 118 (mean for a panel)[1] |
| A549 | Lung Cancer | 118 (mean for a panel)[1] |
| WiDr | Colon Cancer | 118 (mean for a panel)[1] |
| K2/ARS (Doxorubicin-resistant) | Ovarian Cancer | 2000[1] |
Table 2: In Vitro Cytotoxicity of HMN-176 in Drug-Resistant Cell Lines
| Cell Line | Resistance Profile | IC50 (nM) |
| P388/CDDP | Cisplatin-resistant | 143[1] |
| P388/VCR | Vincristine-resistant | 265[1] |
| K2/CDDP | Cisplatin-resistant | Not specified |
| K2/VP-16 | Etoposide-resistant | Not specified |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight.[1]
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound or HMN-176. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for 72 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, HMN-176, or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound/HMN-176 treatment.
Mandatory Visualization
Caption: this compound is converted to HMN-176, which inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
HMN-214 and HMN-176: A Comparative Analysis of In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of HMN-214 and its active metabolite, HMN-176. The information presented is supported by experimental data to aid researchers in their drug development and scientific investigations.
This compound is an orally bioavailable prodrug that undergoes rapid conversion to its active form, HMN-176.[1][2] Consequently, the majority of in vitro studies focus on the potent anti-cancer activity of HMN-176. This guide will present the available data for both compounds, highlighting the pronounced cytotoxic effects of HMN-176 across a range of cancer cell lines.
In Vitro Potency: A Tabular Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and HMN-176 in various cancer cell lines. These values are critical indicators of a compound's potency in inhibiting cancer cell growth in a laboratory setting.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | Not explicitly stated, but graphical data suggests activity in the micromolar range. | [2] |
| NGP | Neuroblastoma (MYCN-amplified) | Not explicitly stated, but graphical data suggests activity in the micromolar range. | [2] | |
| LAN-5 | Neuroblastoma (MYCN-amplified) | Not explicitly stated, but graphical data suggests activity in the micromolar range. | [2] | |
| HMN-176 | Mean Value | 22 Human Tumor Cell Lines | 118 | [1] |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 | [1][3] | |
| P388/VCR | Vincristine-Resistant Leukemia | 265 | [1][3] | |
| K2/CDDP | Cisplatin-Resistant Ovarian Cancer | Not specified, but within 143-265 nM range | [1] | |
| K2/VP-16 | Etoposide-Resistant Ovarian Cancer | Not specified, but within 143-265 nM range | [1] | |
| K2/ARS | Doxorubicin-Resistant Ovarian Cancer | 2000 | [1] |
Mechanism of Action: Targeting the Cell Cycle
HMN-176 exerts its anti-tumor effects by interfering with the proper functioning of Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle.[2] Instead of directly inhibiting the kinase activity of PLK1, HMN-176 alters its subcellular spatial distribution.[2] This disruption leads to defects in spindle pole formation and ultimately causes the cells to arrest in the G2/M phase of the cell cycle, followed by the induction of apoptosis (programmed cell death).[1][2]
Caption: Mechanism of action of HMN-176.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro potency of this compound and HMN-176 is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow of the MTT Assay:
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 3,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound or HMN-176.
-
Incubation: The plates are then incubated for 72 hours.[1]
-
MTT Addition: After the incubation period, MTT reagent is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance readings.
Cell Cycle Analysis
To investigate the effect of HMN-176 on the cell cycle, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent dye that binds to DNA, allowing for the quantification of DNA content within a cell population.
Workflow for Cell Cycle Analysis:
Caption: Workflow for analyzing the cell cycle effects of HMN-176.
Detailed Steps:
-
Cell Treatment: Cancer cells are treated with HMN-176 at a specific concentration (e.g., 3 µM) for a designated period.[1]
-
Cell Harvesting and Fixation: The cells are harvested and then fixed in cold 70% ethanol to permeabilize the cell membranes.[4]
-
RNase Treatment: The fixed cells are treated with RNase to ensure that only DNA is stained by the PI.[4]
-
Propidium Iodide Staining: The cells are then stained with a solution containing propidium iodide.[4]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The resulting data is used to generate a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.
References
A Comparative Analysis of HMN-214 and BI 2536 in Lung Cancer Models
For Immediate Release
In the landscape of targeted cancer therapies, inhibitors of Polo-like kinase 1 (PLK1) have emerged as a promising strategy against various malignancies, including lung cancer. This guide provides a detailed comparison of two notable PLK1 inhibitors, HMN-214 and BI 2536, with a focus on their performance in preclinical lung cancer models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
At a Glance: this compound vs. BI 2536
| Feature | This compound | BI 2536 |
| Mechanism of Action | Prodrug of HMN-176; indirectly inhibits PLK1 by altering its subcellular localization.[1] | Direct, ATP-competitive inhibitor of PLK1.[2] |
| Target | Polo-like kinase 1 (PLK1) | Polo-like kinase 1 (PLK1) |
| Primary Effect | Mitotic arrest at G2/M phase, leading to apoptosis.[1] | Induces mitotic arrest and apoptosis.[3][4] |
| Administration | Oral prodrug.[1] | Intravenous. |
In Vitro Efficacy: A Tale of Two Potencies
The in vitro cytotoxic activities of HMN-176 (the active metabolite of this compound) and BI 2536 have been evaluated in various lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line | Cancer Type | HMN-176 IC50 (µM) | BI 2536 IC50 (µM) |
| A549 | Non-Small Cell Lung Carcinoma | ~0.118 (mean) | Not explicitly found |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not explicitly found | 0.012[5] |
| NCI-H211 | Small Cell Lung Cancer | Not explicitly found | 0.004188[6] |
| NCI-H82 | Small Cell Lung Cancer | Not explicitly found | 0.005456[6] |
| Mean IC50 (General Cancer Panel) | Various | 0.112 - 0.118[7][8] | Not applicable |
Note: Specific IC50 values for HMN-176 in the listed lung cancer cell lines were not available in the searched literature. The provided mean IC50 is across a general panel of cancer cell lines.
In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
Both this compound and BI 2536 have demonstrated the ability to inhibit tumor growth in vivo in mouse xenograft models.
This compound: As a prodrug, this compound is administered orally and is converted to its active form, HMN-176. It has shown potent antitumor activity in mouse xenograft models.[9][10]
BI 2536: Intravenous administration of BI 2536 has been shown to be efficacious in mouse xenograft models at doses ranging from 30-60 mg/kg.[5] Treatment of tumors with BI 2536 leads to an arrest of cells in prometaphase, followed by a significant increase in apoptosis.[11]
Detailed comparative studies in lung cancer xenograft models are necessary to ascertain the relative in vivo efficacy of these two compounds.
Mechanism of Action: Targeting the Mitotic Engine
Both this compound and BI 2536 target PLK1, a critical regulator of mitosis. Inhibition of PLK1 disrupts several key mitotic events, leading to cell cycle arrest and ultimately, apoptosis.
BI 2536 acts as a direct ATP-competitive inhibitor of PLK1's kinase activity.[2] This direct inhibition prevents the phosphorylation of PLK1's downstream substrates.
This compound , through its active metabolite HMN-176, indirectly inhibits PLK1 by altering its subcellular localization.[1] This disruption of PLK1's spatial regulation also leads to mitotic arrest.
The downstream consequences of PLK1 inhibition by both agents are similar and include:
-
G2/M Phase Arrest: Cells are unable to progress through mitosis.[1]
-
Spindle Abnormalities: Formation of monopolar or abnormal mitotic spindles.
-
Apoptosis Induction: The sustained mitotic arrest triggers programmed cell death.[3][4]
Caption: Mechanism of PLK1 inhibition by this compound and BI 2536, leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of HMN-176 and BI 2536 on lung cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Lung cancer cells (e.g., A549, NCI-H460) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of HMN-176 or BI 2536. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined by plotting cell viability against the logarithm of the drug concentration.
Caption: A typical workflow for an in vitro cell viability (MTT) assay.
Conclusion
Both this compound and BI 2536 are potent inhibitors of PLK1 that demonstrate significant anti-proliferative effects in lung cancer models. BI 2536 appears to have a higher potency in the nanomolar range, particularly in SCLC cell lines. However, a lack of publicly available, direct head-to-head comparative data in the same lung cancer models makes it challenging to definitively declare one as superior. Clinical trials with BI 2536 in lung cancer have shown limited efficacy as a monotherapy.[11] Further research, including direct comparative preclinical studies and potentially combination therapy trials, is warranted to fully elucidate the therapeutic potential of these PLK1 inhibitors in the treatment of lung cancer.
References
- 1. Targeting Polo-like kinase 1 and TRAIL enhances apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Drug: BI-2536 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HMN-176, an active metabolite of the synthetic antitumor agent this compound, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
Validating HMN-214's On-Target Effects on PLK1: A Comparative Guide
This guide provides a comprehensive comparison of HMN-214 and other Polo-like kinase 1 (PLK1) inhibitors, focusing on the validation of their on-target effects. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a key regulator of cell cycle progression, playing a crucial role in mitosis.[1][2][3] Its overexpression is frequently observed in various cancers, making it an attractive target for cancer therapy. This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, HMN-176.[4] Unlike many other PLK1 inhibitors that target the ATP-binding pocket of the kinase, HMN-176 appears to exert its effects through a distinct mechanism, primarily by interfering with the subcellular localization of PLK1.[4][5] This guide compares this compound/HMN-176 with several well-characterized ATP-competitive PLK1 inhibitors: Volasertib (BI 6727), Onvansertib (PCM-075), Rigosertib, and GSK461364.
Comparative Analysis of PLK1 Inhibitors
The following tables summarize the key characteristics and in vitro potency of HMN-176 and alternative PLK1 inhibitors.
Table 1: General Characteristics of PLK1 Inhibitors
| Compound | Mechanism of Action | Target Binding |
| HMN-176 (active metabolite of this compound) | Interferes with the subcellular spatial orientation of PLK1 | Indirect |
| Volasertib (BI 6727) | ATP-competitive inhibitor of the PLK1 kinase domain | Direct |
| Onvansertib (PCM-075) | ATP-competitive inhibitor of the PLK1 kinase domain | Direct |
| Rigosertib | Non-ATP-competitive inhibitor of PLK1; also inhibits other kinases | Direct |
| GSK461364 | ATP-competitive inhibitor of the PLK1 kinase domain | Direct |
Table 2: In Vitro Potency and Selectivity of PLK1 Inhibitors
| Compound | PLK1 IC50/Ki | PLK2 IC50 | PLK3 IC50 | Other Notable Kinase Activities |
| HMN-176 | Mean cellular growth inhibition IC50 of 118 nM (across various cancer cell lines) | Not reported | Not reported | Down-regulates MDR1 expression |
| Volasertib (BI 6727) | 0.87 nM | 5 nM | 56 nM | Highly selective for PLK family[6] |
| Onvansertib (PCM-075) | Not specified | Not specified | Not specified | Highly selective for PLK1 over PLK2/3[7] |
| Rigosertib | 9 nM | 30-fold less potent than against PLK1 | No activity | Inhibits PI3K/Akt pathway[8] |
| GSK461364 | 2.2 nM (Ki) | >390-fold less potent than against PLK1 | >390-fold less potent than against PLK1 | >1000-fold selective against a panel of 48 other kinases[9][10][11] |
Experimental Protocols for Validating On-Target Effects
Validating the on-target effects of PLK1 inhibitors involves a series of experiments to demonstrate direct engagement with PLK1 and modulation of its downstream signaling pathways.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PLK1.
Methodology:
-
Reagents: Recombinant human PLK1, a suitable substrate (e.g., casein or a specific peptide), ATP (radiolabeled or for use in a luminescence-based assay), and the test compound.
-
Procedure:
-
Incubate purified PLK1 with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using methods such as:
-
Radiometric assay: Measuring the incorporation of radioactive phosphate (³²P or ³³P) into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of PLK1 upon compound binding.
Methodology:
-
Reagents: Intact cells, test compound, lysis buffer, and antibodies for PLK1 detection.
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PLK1 at each temperature using Western blotting or other protein detection methods.
-
Compound binding will increase the thermal stability of PLK1, resulting in a shift of the melting curve to a higher temperature.
-
Western Blot Analysis of Downstream PLK1 Targets
Objective: To assess the functional consequences of PLK1 inhibition by measuring the phosphorylation status of its downstream substrates.
Methodology:
-
Reagents: Cell lysates from treated and untreated cells, primary antibodies against total and phosphorylated forms of PLK1 downstream targets (e.g., p-Cdc25C, p-Wee1), and appropriate secondary antibodies.
-
Procedure:
-
Treat cells with the PLK1 inhibitor for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate. A decrease in the phosphorylation of PLK1 substrates indicates on-target activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the PLK1 signaling pathway and the experimental workflow for validating on-target effects can aid in understanding the mechanism of action and experimental design.
Caption: PLK1 signaling pathway leading to mitotic entry.
Caption: Experimental workflow for validating on-target effects of PLK1 inhibitors.
Conclusion
This compound, through its active metabolite HMN-176, presents a unique mechanism for targeting PLK1 by altering its subcellular localization rather than directly inhibiting its kinase activity. This contrasts with ATP-competitive inhibitors like Volasertib, Onvansertib, and GSK461364, and the non-ATP-competitive inhibitor Rigosertib. Validating the on-target effects of any PLK1 inhibitor requires a multi-faceted approach, including biochemical assays to demonstrate direct interaction (or lack thereof), cellular assays to confirm target engagement, and functional assays to measure the impact on downstream signaling and cellular phenotype. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of novel PLK1-targeting agents.
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.cancerconnect.com [news.cancerconnect.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
HMN-214 Cross-Reactivity and Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of HMN-214, a prodrug of the Polo-like kinase 1 (PLK1) inhibitor HMN-176. Due to the limited availability of comprehensive public data on the direct kinase cross-reactivity of HMN-176, this guide leverages available inhibitory concentrations and compares them with more extensively characterized PLK1 inhibitors to offer a valuable perspective for research and drug development.
This compound is an orally bioavailable compound that is rapidly converted to its active metabolite, HMN-176. The primary mechanism of action of HMN-176 is the inhibition of PLK1, a key regulator of mitotic progression. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Comparative Selectivity of PLK1 Inhibitors
While a broad kinase selectivity panel for HMN-176 is not publicly available, we can infer its activity from cytotoxicity assays and compare it with other well-characterized PLK1 inhibitors for which selectivity data is known.
| Compound | Primary Target | Mean IC50 (Cancer Cell Lines) | Selectivity Profile |
| HMN-176 (active metabolite of this compound) | PLK1 | ~112-118 nM[1][2] | Data from a broad kinase panel is not publicly available. Shows potent, broad-spectrum anti-tumor activity against various cancer cell lines. |
| Volasertib (BI 6727) | PLK1 | IC50 of 0.87 nM (cell-free)[3] | Highly selective. 6-fold and 65-fold more selective for PLK1 over PLK2 and PLK3, respectively. No significant activity against a panel of >50 other kinases at concentrations up to 10 µM[3]. |
| BI 2536 | PLK1 | IC50 of 0.83 nM (cell-free) | Highly potent and selective PLK1 inhibitor. |
| Rigosertib (ON 01910.Na) | PLK1 (substrate competitive) | Varies by cell line | Also exhibits activity against other signaling pathways. |
Note: IC50 values from cell-free assays and cell-based cytotoxicity assays are not directly comparable but provide an indication of the respective compounds' potency.
Experimental Methodologies
The following outlines a general experimental approach for assessing the cross-reactivity of a kinase inhibitor like HMN-176.
Kinase Selectivity Profiling (General Protocol)
A common method to determine the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases.
-
Compound Preparation : HMN-176 is serially diluted to a range of concentrations.
-
Kinase Panel : A panel of recombinant human kinases (e.g., KINOMEscan™ or similar services) is utilized.
-
Binding or Activity Assay :
-
Binding Assays : The ability of the test compound to displace a known ligand from the kinase is measured.
-
Activity Assays : The ability of the test compound to inhibit the phosphorylation of a substrate by the kinase is measured, typically using ATP as a phosphate donor.
-
-
Data Analysis : The concentration of the compound that causes 50% inhibition (IC50) or dissociation (Kd) for each kinase is determined. The results are often visualized as a dendrogram or a heatmap to illustrate the selectivity profile.
Cell-Based Proliferation Assay (Cytotoxicity)
This assay determines the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (GI50).
-
Cell Culture : Human cancer cell lines are cultured in appropriate media.
-
Compound Treatment : Cells are treated with various concentrations of HMN-176 for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis : The GI50 values are calculated by plotting cell viability against the compound concentration.
Visualizing the Scientific Context
To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.
References
HMN-214: A Promising Agent Against Drug-Resistant Cancers
HMN-214 is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[1][2][3][4] HMN-176 exhibits potent antitumor activity by interfering with the function of Polo-like kinase 1 (PLK1), a critical enzyme for cell cycle progression.[2][4][5][6] This guide provides a comparative analysis of this compound's performance, primarily through its active form HMN-176, in various drug-resistant cancer cell lines, supported by experimental data and protocols.
Performance in Drug-Resistant Cell Lines
HMN-176 has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents. Studies have shown that HMN-176 is effective against cell lines resistant to cisplatin, vincristine, etoposide, and doxorubicin.[1][2]
Table 1: Cytotoxicity of HMN-176 in Drug-Resistant Cell Lines
| Cell Line | Resistance to | IC50 of HMN-176 |
| P388/CDDP | Cisplatin | 143 - 265 nM[1] |
| P388/VCR | Vincristine | 143 - 265 nM[1] |
| K2/CDDP | Cisplatin | 143 - 265 nM[1] |
| K2/VP-16 | Etoposide | 143 - 265 nM[1] |
| K2/ARS | Doxorubicin | 2 µM[1] |
Comparative Efficacy with Standard Chemotherapeutic Agents
The cytotoxic efficacy of HMN-176 has been compared to several standard anticancer drugs. In a panel of tumor cell lines, HMN-176's potency was found to be superior to that of Adriamycin (doxorubicin), etoposide, and cisplatin, although less potent than taxol and vincristine.[4][5] Importantly, HMN-176 displayed lower variance in its inhibitory concentration (IC50) across different cell lines and had low resistance indices, indicating its effectiveness against drug-resistant phenotypes.[4][5]
Table 2: Comparative Cytotoxicity of HMN-176 and Other Anticancer Agents
| Agent | Mean IC50 |
| HMN-176 | 118 nM [1][3][4] |
| Adriamycin | Superior efficacy of HMN-176[4][5] |
| Etoposide (VP-16) | Superior efficacy of HMN-176[4][5] |
| Cisplatin (CDDP) | Superior efficacy of HMN-176[4][5] |
| Taxol | Inferior efficacy of HMN-176[4][5] |
| Vincristine (VCR) | Inferior efficacy of HMN-176[4][5] |
Mechanism of Action in Overcoming Drug Resistance
HMN-176 overcomes multidrug resistance through a dual mechanism: inducing cell cycle arrest and downregulating the expression of the multidrug resistance gene, MDR1.[1][7][8]
-
PLK1 Interaction and Cell Cycle Arrest : HMN-176 alters the spatial distribution of PLK1, which is crucial for the G2/M phase transition in the cell cycle.[1][6][7] This disruption leads to cell cycle arrest at the M phase, followed by apoptosis.[7]
-
Downregulation of MDR1 Expression : A key mechanism of drug resistance is the overexpression of P-glycoprotein (P-gp), an efflux pump encoded by the MDR1 gene, which actively removes cytotoxic drugs from the cancer cell. HMN-176 has been shown to significantly suppress the expression of MDR1 at both the mRNA and protein levels.[7][8] This is achieved by inhibiting the binding of the transcription factor NF-Y to its consensus sequence (the Y-box) in the MDR1 promoter.[1][3][7][8] By reducing the amount of P-gp, HMN-176 restores the sensitivity of cancer cells to other chemotherapeutic agents. For instance, pretreatment with HMN-176 has been shown to decrease the concentration of Adriamycin needed to inhibit cell growth by approximately 50% in the Adriamycin-resistant K2/ARS cell line.[7][8]
Caption: HMN-176 inhibits NF-Y binding to the MDR1 promoter, reducing P-gp expression.
Experimental Protocols
Cell Viability and IC50 Determination via MTT Assay
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of HMN-176, a measure of its potency in inhibiting cancer cell growth.
Workflow:
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a density ranging from 3,000 to 10,000 cells per well.[1]
-
Incubation: The plates are incubated for 24 hours to allow the cells to attach to the surface of the wells.
-
Drug Addition: The following day, various dilutions of this compound or its active metabolite HMN-176, dissolved in a suitable solvent like DMSO, are added to the wells.[1]
-
Treatment Incubation: The plates are then incubated for an additional 72 hours to allow the drug to exert its cytotoxic effects.[1]
-
MTT Assay: The inhibition of cell growth is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each drug concentration. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound – Bioquote [bioquote.com]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HMN-176, an active metabolite of the synthetic antitumor agent this compound, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HMN-214 Across Diverse Tumor Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of HMN-214, an orally bioavailable prodrug of the Polo-like kinase 1 (PLK1) inhibitor HMN-176, across various tumor types. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective overview of this compound's performance, including its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and a comparison with other PLK1 inhibitors.
Mechanism of Action
This compound is rapidly converted to its active metabolite, HMN-176, which exerts its anti-tumor effects by targeting Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers. HMN-176 alters the subcellular spatial orientation of PLK1, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent apoptosis.[1][3] This mechanism is distinct from many other anti-cancer agents, and notably, HMN-176 has shown efficacy in multidrug-resistant cancer cells by down-regulating the expression of the multidrug resistance gene (MDR1).[1]
In Vitro Efficacy: A Broad Spectrum of Activity
The active metabolite of this compound, HMN-176, has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. While in vitro data for this compound is limited due to its nature as a prodrug, the extensive data on HMN-176 provides a strong indication of its therapeutic potential across various malignancies.
A summary of the half-maximal inhibitory concentration (IC50) values for HMN-176 in a panel of cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 (nM) of HMN-176 |
| Mean of 22 Human Tumor Cell Lines | Various | 118 [2][4] |
| HeLa | Cervical Cancer | Part of the 22 cell line panel |
| PC-3 | Prostate Cancer | Part of the 22 cell line panel |
| DU-145 | Prostate Cancer | Part of the 22 cell line panel |
| MIAPaCa-2 | Pancreatic Cancer | Part of the 22 cell line panel |
| U937 | Lymphoma | Part of the 22 cell line panel |
| MCF-7 | Breast Cancer | Part of the 22 cell line panel |
| A549 | Lung Cancer | Part of the 22 cell line panel |
| WiDr | Colon Cancer | Part of the 22 cell line panel |
| Drug-Resistant Cell Lines | ||
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 - 265[1] |
| P388/VCR | Vincristine-Resistant Leukemia | 143 - 265[1] |
| K2/CDDP | Cisplatin-Resistant Ovarian Cancer | 143 - 265[1] |
| K2/VP-16 | Etoposide-Resistant Ovarian Cancer | 143 - 265[1] |
| K2/ARS | Doxorubicin-Resistant Ovarian Cancer | 2000[1] |
| Neuroblastoma Cell Lines (this compound) | ||
| SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | See Figure 2 in cited study[3] |
| SK-N-AS (MYCN-non-amplified) | Neuroblastoma | See Figure 2 in cited study[3] |
| CHLA-255 (MYCN-non-amplified) | Neuroblastoma | See Figure 2 in cited study[3] |
| NGP (MYCN-amplified) | Neuroblastoma | See Figure 2 in cited study[3] |
| LAN-5 (MYCN-amplified) | Neuroblastoma | See Figure 2 in cited study[3] |
| CHLA-255-MYCN (MYCN-amplified) | Neuroblastoma | See Figure 2 in cited study[3] |
In Vivo Efficacy: Preclinical Tumor Models
This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice, highlighting its potential for clinical translation.
| Tumor Model | Cancer Type | Dosing | Outcome |
| PC-3 Xenograft | Prostate Cancer | 10-20 mg/kg | Tumor growth inhibition[1] |
| A549 Xenograft | Lung Cancer | 10-20 mg/kg | Tumor growth inhibition[1] |
| WiDr Xenograft | Colon Cancer | 10-20 mg/kg | Tumor growth inhibition[1] |
| KB-A.1 Xenograft (Multidrug-Resistant) | Epidermoid Carcinoma | 10-20 mg/kg | Significant suppression of MDR1 mRNA expression[1] |
| Neuroblastoma 3D Spheroid (SH-SY5Y) | Neuroblastoma | 1 µM | Two-fold reduction in tumor size[3] |
| Neuroblastoma 3D Spheroid (IMR-32) | Neuroblastoma | 1 µM | Two-fold reduction in tumor size[3] |
A study comparing the in vivo antitumor activity of this compound to clinically available agents such as cis-platinum, adriamycin, and vincristine found that this compound exhibited equal or superior efficacy in human tumor xenografts without severe toxicity.[5]
Clinical Evaluation
A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[6] The study established a maximum tolerated dose (MTD) and recommended Phase II dose of 8 mg/m²/day.[6] Of the 29 evaluable patients, seven achieved stable disease as their best response. This included a patient with heavily pretreated breast cancer who had stable disease for six months and a patient with colorectal cancer who showed a transient decline in carcinoembryonic antigen.[6] These findings suggest that this compound is well-tolerated and shows signs of clinical activity in a refractory patient population. Further clinical development is suggested to focus on tumors with high PLK1 expression, such as prostate and pancreatic cancers.[6]
Comparative Landscape with Other PLK1 Inhibitors
This compound is one of several PLK1 inhibitors that have been evaluated in preclinical and clinical settings. While direct head-to-head comparative studies are limited, a study on head and neck squamous cell carcinoma (HNSCC) cell lines provided some insight. In this study, this compound and another PLK1 inhibitor, ON-01910, showed a strong decrease in the viability of tumor, preneoplastic, and primary healthy cells, indicating a narrow therapeutic window in this specific context. In contrast, other PLK1 inhibitors like BI6727 (Volasertib) and GSK461364 were less toxic to primary cells compared to tumor and preneoplastic cells.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating this compound, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
MTT Assay for IC50 Determination
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or HMN-176 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: The following day, prepare serial dilutions of this compound or HMN-176 in culture medium.[1] Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the drug concentration and fitting the data to a sigmoidal dose-response curve.
Animal Xenograft Model for In Vivo Efficacy
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer drugs.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for oral administration (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance for body weight measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel. Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 10-20 mg/kg daily).[1] The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. This can be expressed as tumor growth inhibition (TGI), calculated as: (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100%. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
This compound, through its active metabolite HMN-176, is a potent inhibitor of PLK1 with broad-spectrum anti-tumor activity demonstrated in a wide range of preclinical models. Its efficacy extends to various cancer types, including those that are resistant to standard chemotherapies. Early clinical data suggest a manageable safety profile and signs of anti-tumor activity. Further investigation, particularly in tumors with high PLK1 expression, is warranted to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a foundation for researchers to further explore the efficacy and mechanism of this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – Bioquote [bioquote.com]
- 5. In vivo antitumor activity of a novel sulfonamide, this compound, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HMN-214 vs. Volasertib in Oncology Research
A detailed analysis of two prominent Polo-like Kinase 1 (PLK1) inhibitors, HMN-214 and Volasertib, for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their mechanisms of action, preclinical efficacy, and clinical trial data, supported by experimental protocols and pathway visualizations.
Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, making it an attractive target for anticancer therapies. Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis. This has spurred the development of small molecule inhibitors aimed at disrupting PLK1 function, thereby inducing cell cycle arrest and apoptosis in cancer cells. Among the numerous PLK1 inhibitors investigated, this compound and Volasertib have undergone significant preclinical and clinical evaluation. This guide offers an objective, data-driven comparison of these two agents to inform research and development decisions.
Mechanism of Action: Targeting the Master Regulator of Mitosis
Both this compound and Volasertib exert their anticancer effects by inhibiting PLK1, a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. However, their precise molecular interactions with PLK1 differ.
This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, HMN-176 . HMN-176 is a stilbene derivative that indirectly interferes with PLK1 function by altering its subcellular localization.[1][2] This disruption of PLK1's spatial orientation leads to mitotic arrest, primarily at the G2/M phase, and subsequent apoptosis.[3][4]
Volasertib (BI 6727) , a dihydropteridinone derivative, is a potent and selective ATP-competitive inhibitor of the PLK1 kinase domain.[5][6] By binding to the ATP-binding pocket of PLK1, Volasertib directly blocks its catalytic activity.[6] This inhibition prevents the phosphorylation of PLK1 substrates, leading to a G2/M phase cell cycle arrest and ultimately, programmed cell death.[5] Volasertib also shows inhibitory activity against the closely related kinases PLK2 and PLK3, but at higher concentrations.[7][8]
Preclinical Performance: A Quantitative Comparison
The preclinical activity of this compound (evaluated as its active metabolite HMN-176) and Volasertib has been extensively studied in a variety of cancer cell lines and in vivo models. The following tables summarize their comparative in vitro cytotoxicity and in vivo efficacy.
In Vitro Cytotoxicity: Potency Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of HMN-176 and Volasertib in several human cancer cell lines.
| Cell Line | Cancer Type | HMN-176 IC50 (nM) | Volasertib IC50 (nM) |
| HeLa | Cervical Cancer | ~3000 (as HMN-176)[3] | 20[5] |
| A549 | Non-Small Cell Lung Cancer | Mean of 118 (across 22 cell lines)[9] | 21 (EC50)[8] |
| PC-3 | Prostate Cancer | Mean of 118 (across 22 cell lines)[9] | 90[7] |
| DU-145 | Prostate Cancer | Mean of 118 (across 22 cell lines)[9] | < 4[7] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Available | 21 (EC50)[8] |
| HCT116 | Colon Cancer | Not Available | 23 (EC50)[8] |
| MOLM-13 | Acute Myeloid Leukemia | Not Available | 4.6[10] |
| HL-60 | Acute Myeloid Leukemia | Not Available | 5.8[10] |
Note: this compound is a prodrug; in vitro data is for its active metabolite, HMN-176. EC50 values represent the concentration causing 50% of maximal effect.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of this compound and Volasertib has been demonstrated in various mouse xenograft models. The following table summarizes key findings from these in vivo studies.
| Drug | Cancer Model | Mouse Strain | Treatment | Key Outcomes |
| This compound | PC-3 (Prostate), A549 (Lung), WiDr (Colon) Xenografts | Nude Mice | 10-20 mg/kg, p.o. | Significant tumor growth inhibition.[9] |
| KB-A.1 (Multidrug-resistant) Xenograft | Nude Mice | 10-20 mg/kg, p.o. | Significant suppression of MDR1 mRNA expression.[2] | |
| Volasertib | MOLM-13 (AML) Subcutaneous Xenograft | Nude Mice | 20 mg/kg and 40 mg/kg, i.v., once weekly | Dose-dependent tumor growth inhibition.[11] |
| MV4-11 (AML) Subcutaneous Xenograft | Nude Mice | 10, 20, 40 mg/kg, i.v., once weekly or 20 mg/kg twice weekly | Dose-dependent tumor growth inhibition.[12] | |
| A549 (NSCLC) Subcutaneous Xenograft | BALB/cA nude mice | 20 mg/kg, i.p., three times per week | Significant tumor growth inhibition compared to control.[13] | |
| 8305C (Anaplastic Thyroid Cancer) Xenograft | Nude mice | 25 mg/kg, p.o., 2 days on/5 days off | Significant tumor growth inhibition.[14] |
Clinical Trial Insights: Safety and Efficacy in Patients
Both this compound and Volasertib have been evaluated in clinical trials, providing valuable data on their safety profiles and preliminary efficacy in cancer patients.
This compound: Phase I Findings
A Phase I dose-escalation study of oral this compound was conducted in patients with advanced solid tumors.[15]
-
Maximum Tolerated Dose (MTD): The MTD was established at 8 mg/m²/day on a continuous 21-day dosing schedule every 28 days.
-
Dose-Limiting Toxicities (DLTs): Severe myalgia/bone pain syndrome and hyperglycemia were observed at higher doses.
-
Antitumor Activity: Seven out of 29 patients achieved stable disease as their best response.
Volasertib: Phase II Results in Acute Myeloid Leukemia (AML)
A randomized Phase II trial evaluated Volasertib in combination with low-dose cytarabine (LDAC) in older patients with previously untreated AML who were ineligible for intensive induction therapy.[16][17]
| Endpoint | Volasertib + LDAC | LDAC Alone |
| Objective Response Rate (CR + CRi) | 31.0% | 13.3% |
| Median Overall Survival (OS) | 8.0 months | 5.2 months |
| Median Event-Free Survival (EFS) | 5.6 months | 2.3 months |
CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery.
The combination of Volasertib and LDAC demonstrated a significant improvement in response rates and survival compared to LDAC alone.[16][17] However, a subsequent Phase III trial (POLO-AML-2) did not meet its primary endpoint of significantly improving overall survival.[18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of this compound and Volasertib.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., HMN-176 or Volasertib) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Propidium iodide (PI) staining followed by flow cytometry is a common method to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to eliminate RNA staining).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Mechanisms
To illustrate the cellular pathways affected by this compound and Volasertib, the following diagrams were generated using the DOT language.
PLK1 Signaling Pathway and Points of Inhibition
Caption: PLK1 signaling and inhibition by HMN-176 and Volasertib.
Experimental Workflow for In Vitro Drug Comparison
Caption: Workflow for in vitro comparison of this compound and Volasertib.
Conclusion
This compound and Volasertib are both potent inhibitors of PLK1 that have demonstrated significant antitumor activity in preclinical models and have been evaluated in clinical trials. Volasertib, as a direct ATP-competitive inhibitor, has shown nanomolar potency in numerous cell lines and promising, albeit not practice-changing, efficacy in AML. This compound, through its active metabolite HMN-176, offers an alternative mechanism of PLK1 inhibition by altering its subcellular localization.
The choice between these agents for further research and development may depend on the specific cancer type, the desired route of administration (this compound being orally available), and the potential for combination therapies. The data presented in this guide provides a foundation for researchers to make informed decisions and to design future studies aimed at harnessing the therapeutic potential of PLK1 inhibition in oncology.
References
- 1. Volasertib preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMN-176, an active metabolite of the synthetic antitumor agent this compound, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized, phase 2 trial of low-dose cytarabine with or without volasertib in AML patients not suitable for induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of HMN-214: A Guide for Laboratory Professionals
Disclaimer: The following information provides general guidance for the handling and disposal of a potent, research-grade compound like HMN-214. A specific Safety Data Sheet (SDS) for this compound containing detailed disposal procedures was not publicly available at the time of this writing. It is imperative to consult the official SDS provided by your chemical supplier and adhere to your institution's specific environmental health and safety (EHS) protocols before handling or disposing of this substance.
This compound is an orally bioavailable prodrug of HMN-176, a potent inhibitor of polo-like kinase 1 (PLK1) with cytotoxic properties.[1][2][3] Proper management and disposal of this compound and any associated waste are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Key Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics and for making informed safety and handling decisions.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀N₂O₅S | [3] |
| Molecular Weight | 424.5 g/mol | [3] |
| CAS Number | 173529-46-9 | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMSO: 12 mg/mL | [1][3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
General Disposal Principles for Cytotoxic Compounds
As a potent cytotoxic agent, all waste generated from the handling of this compound must be considered hazardous.[4] This includes the pure compound, solutions, contaminated consumables, and personal protective equipment (PPE). The primary method for the disposal of cytotoxic waste is typically high-temperature incineration.[4][5]
Core Tenets of Cytotoxic Waste Management:
-
Segregation at the Source: All cytotoxic waste must be kept separate from other waste streams.[5][6]
-
Designated and Labeled Containers: Use clearly marked, leak-proof, and puncture-resistant containers for cytotoxic waste.[4][7]
-
Adherence to Institutional Protocols: Your institution's EHS department will have specific procedures for the collection, storage, and disposal of hazardous chemical waste.[6]
Procedural Workflow for this compound Disposal
The following step-by-step protocol outlines a general procedure for the safe disposal of this compound and related waste.
Experimental Protocol: General Disposal of this compound Waste
-
Preparation:
-
Consult the this compound Safety Data Sheet (SDS) and your institution's EHS guidelines.
-
Designate a specific satellite accumulation area for this compound waste.[7]
-
Ensure appropriate, clearly labeled hazardous waste containers are available.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and double gloves, when handling this compound or its waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid materials, such as pipette tips, vials, and gloves, directly into a designated cytotoxic solid waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.[8][9]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[5]
-
-
Container Management:
-
Decontamination:
-
Storage and Pickup:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. osha.gov [osha.gov]
Essential Safety and Logistical Information for Handling HMN-214
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of HMN-214.
This document provides crucial procedural guidance for the personal protective equipment (PPE) required when handling the investigational anti-cancer agent this compound. It outlines step-by-step operational plans to ensure the safety of laboratory personnel and the integrity of research, alongside compliant disposal protocols. This compound is an orally bioavailable prodrug of HMN-176, a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3][4] Due to its cytotoxic nature, stringent safety measures are imperative.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes key quantitative data for this compound and its active metabolite, HMN-176.
| Property | This compound | HMN-176 | Source |
| Synonyms | IVX-214 | - | [5] |
| CAS Number | 173529-46-9 | - | [4][5] |
| Molecular Formula | C₂₂H₂₀N₂O₅S | C₂₀H₁₈N₂O₄S | [5][6] |
| Molecular Weight | 424.47 g/mol | 382.4 g/mol | [5][6] |
| Appearance | White to off-white solid | Solid | [5][6] |
| Solubility | DMSO: ≥21.2 mg/mL | - | [5] |
| Storage | Store in freezer, under -20°C | -20°C | [5][6] |
| Mean IC₅₀ (in vitro) | PLK1: 0.12 µM | Various cancer cell lines: 118 nM | [7] |
| Effective In Vivo Dosage | 10-20 mg/kg in mouse xenograft models | Not applicable (this compound is the oral prodrug) | [7][8] |
Essential, Immediate Safety and Logistical Information
Adherence to the following procedures is mandatory for all personnel handling this compound. These guidelines are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required:
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is mandatory when handling the powdered form of this compound to prevent inhalation.
-
Hand Protection: Double gloving with nitrile gloves is required at all times. The outer pair must be changed immediately upon contamination and every 30-60 minutes during extended procedures.
-
Body Protection: A disposable, solid-front, back-tying gown or a dedicated lab coat is required. Cuffed sleeves are recommended. For large quantities or potential for splashing, disposable coveralls should be considered.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory. A full-face shield should be worn over safety glasses when there is a significant risk of splashing.
Operational Plan: Step-by-Step Guidance
1. Designated Handling Area:
-
All manipulations of this compound, especially weighing and reconstituting the solid compound, must be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to contain any airborne particles.
2. Preparation and Reconstitution:
-
Before handling, ensure the designated area is clean and free of clutter.
-
Prepare all necessary equipment and reagents in advance to minimize time spent in the handling area.
-
To reconstitute, slowly add the solvent (e.g., DMSO) to the vial containing this compound powder. Avoid vigorous shaking to prevent aerosolization. Gently vortex or sonicate if necessary to fully dissolve the compound.
3. Experimental Procedures:
-
When performing dilutions or adding this compound to cell cultures or animal models, use techniques that minimize the generation of aerosols and splashes.
-
Keep all containers with this compound tightly sealed when not in use.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
The area should be evacuated if the spill is large or involves a significant amount of powder.
-
For small spills, use a spill kit containing absorbent pads, appropriate deactivating solution (if available), and waste disposal bags.
-
Do not dry sweep spilled powder. Gently cover with damp absorbent material and carefully collect it into a sealed container for hazardous waste.
-
Decontaminate the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated as cytotoxic or hazardous chemical waste. This includes:
-
Unused this compound solutions
-
Contaminated PPE (gloves, gowns, masks)
-
Disposable labware (pipette tips, tubes, flasks)
-
Spill cleanup materials
-
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or hazardous chemical waste.
-
Disposal Method: Follow your institution's and local regulations for the disposal of cytotoxic waste. Incineration is the preferred method for the ultimate disposal of cytotoxic drug waste. Do not dispose of this compound waste down the drain or in regular trash.
Experimental Workflow and Signaling Pathway Visualizations
To further clarify the procedural and biological context of working with this compound, the following diagrams have been generated.
Caption: Experimental Workflow for Handling this compound.
Caption: this compound/HMN-176 Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound – Bioquote [bioquote.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 173529-46-9 [amp.chemicalbook.com]
- 6. biocompare.com [biocompare.com]
- 7. This compound | PLK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
